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  • Product: 4-Ethoxycyclohexane-1-carbaldehyde
  • CAS: 578717-93-8

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 4-Ethoxycyclohexane-1-carbaldehyde

[1] Executive Summary 4-Ethoxycyclohexane-1-carbaldehyde (CAS: 578717-93-8) is a critical aliphatic building block in modern medicinal chemistry. It serves as a saturated bioisostere of 4-ethoxybenzaldehyde, allowing res...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

4-Ethoxycyclohexane-1-carbaldehyde (CAS: 578717-93-8) is a critical aliphatic building block in modern medicinal chemistry. It serves as a saturated bioisostere of 4-ethoxybenzaldehyde, allowing researchers to modulate physicochemical properties such as solubility (


), metabolic stability, and 

character (

) without altering the fundamental pharmacophore vector.

This guide provides a comprehensive analysis of its structural dynamics, synthetic accessibility, and utility in drug development. Unlike planar aromatic systems, this cyclohexane derivative introduces stereochemical complexity—specifically cis/trans isomerism—which dictates its biological activity and reactivity profile.

Chemical Structure and Physical Properties[2][3][4][5][6]

The molecule consists of a cyclohexane ring substituted at the 1-position with a formyl group (-CHO) and at the 4-position with an ethoxy group (-OEt).

Physicochemical Data Profile
PropertyValue / DescriptionNote
IUPAC Name 4-Ethoxycyclohexane-1-carbaldehyde
Molecular Formula

Molecular Weight 156.22 g/mol
CAS Number 578717-93-8Primary identifier
Appearance Colorless to pale yellow liquidOxidizes upon air exposure
Boiling Point ~205–210 °C (at 760 mmHg)Estimated based on 4-methoxy analogue
Density ~0.96 g/mLEstimated
Solubility DCM, THF, Ethanol, Ethyl AcetateSparingly soluble in water
Flash Point > 80 °C
Stereochemical Analysis: The Criticality of Conformation

The biological efficacy of 4-ethoxycyclohexane-1-carbaldehyde often depends on its stereochemistry. The molecule exists as two diastereomers:

  • Trans-isomer (Thermodynamic): Both the formyl and ethoxy groups occupy equatorial positions (1,4-diequatorial). This is the extended conformation that most closely mimics the geometry of a para-substituted benzene ring.

  • Cis-isomer (Kinetic): One substituent is axial while the other is equatorial.

In drug design, the trans isomer is typically preferred for its structural rigidity and ability to project functional groups into specific binding pockets.

Conformation cluster_0 Thermodynamic Equilibrium Cis Cis-Isomer (Axial/Equatorial) Higher Energy Trans Trans-Isomer (Diequatorial) Lower Energy (Preferred) Cis->Trans Base/Acid Catalysis (Epimerization)

Figure 1: Conformational equilibrium between cis and trans isomers. The trans-diequatorial form is thermodynamically favored.

Synthetic Pathways and Manufacturing[12][13][14][15]

Synthesis of 4-ethoxycyclohexane-1-carbaldehyde requires careful control of stereochemistry. The most robust route begins with commercially available Ethyl 4-oxocyclohexanecarboxylate .

Recommended Synthetic Route (Route A)

This pathway ensures high yield and allows for the separation of isomers at the ester stage if necessary.

  • Reduction: Selective reduction of the ketone to the alcohol.

  • Etherification: Installation of the ethyl group via Williamson ether synthesis.

  • Functional Group Interconversion (FGI): Conversion of the ester to the aldehyde.

Synthesis Start Ethyl 4-oxocyclohexanecarboxylate (CAS: 17159-79-4) Step1 Step 1: Reduction (NaBH4, EtOH) Yields: Ethyl 4-hydroxycyclohexanecarboxylate Start->Step1 Stereoselective reduction Step2 Step 2: Etherification (NaH, EtI, THF or DMF) Yields: Ethyl 4-ethoxycyclohexanecarboxylate Step1->Step2 O-Alkylation Step3 Step 3: Reduction to Alcohol (LiAlH4, THF) Yields: (4-Ethoxycyclohexyl)methanol Step2->Step3 Ester reduction Step4 Step 4: Oxidation (Swern or Dess-Martin Periodinane) Yields: 4-Ethoxycyclohexane-1-carbaldehyde Step3->Step4 Controlled oxidation

Figure 2: Step-by-step synthetic pathway from commercial starting materials.[1]

Alternative Route (Direct Reduction)

Direct reduction of Ethyl 4-ethoxycyclohexanecarboxylate using DIBAL-H at -78°C can yield the aldehyde directly. However, this method often suffers from over-reduction to the alcohol, requiring tight process control.

Reactivity Profile & Handling

Aldehyde Functionality

The C1-formyl group is highly reactive and serves as a "warhead" for further diversification:

  • Reductive Amination: Reacts with primary/secondary amines (using

    
    ) to form 4-ethoxycyclohexyl-methylamines, a common motif in GPCR ligands.
    
  • Wittig/Horner-Wadsworth-Emmons: Extends the carbon chain to form alkenes.

  • Oxidation: Readily oxidizes to 4-ethoxycyclohexanecarboxylic acid in air; store under nitrogen/argon at -20°C.

Ether Stability

The 4-ethoxy group is chemically robust under standard basic and acidic conditions, making it an excellent protecting group mimic or permanent hydrophobic handle. It is stable to:

  • Lithium Aluminum Hydride (LAH)

  • Grignard reagents

  • Mild aqueous acids

Applications in Medicinal Chemistry

Scaffold Hopping (Bioisosterism)

Replacing a 4-ethoxyphenyl group with a 4-ethoxycyclohexyl group is a classic "scaffold hop."

  • Benefit: Increases

    
     (fraction of 
    
    
    
    carbons), which correlates with improved clinical success by enhancing solubility and reducing promiscuous binding.
  • Geometry: The trans-cyclohexane ring spans approximately 5.5 Å, similar to the 5.0 Å span of a phenyl ring, maintaining the spatial orientation of the ethoxy and formyl groups.

Case Studies in Drug Development
  • PDE4 Inhibitors: Cyclohexane analogues of Apremilast-like structures often show improved therapeutic indices.

  • Antihistamines: Used in the synthesis of next-generation H1-antagonists where blood-brain barrier penetration needs to be modulated.

  • GPCR Ligands: The 4-alkoxycyclohexyl amine motif (derived from this aldehyde) is frequent in dopamine and serotonin receptor modulators.

Experimental Protocols

Protocol 6.1: Synthesis of Ethyl 4-ethoxycyclohexanecarboxylate (Etherification)

Note: Ensure anhydrous conditions.

  • Setup: Charge a flame-dried flask with NaH (60% dispersion, 1.2 equiv) and wash with hexane. Suspend in dry DMF.

  • Addition: Cool to 0°C. Add Ethyl 4-hydroxycyclohexanecarboxylate (1.0 equiv) dropwise. Stir for 30 min until

    
     evolution ceases.
    
  • Alkylation: Add Ethyl Iodide (EtI, 1.5 equiv) dropwise. Warm to RT and stir for 12 hours.

  • Workup: Quench with saturated

    
    . Extract with 
    
    
    
    . Wash organics with water and brine.[2] Dry over
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol 6.2: Swern Oxidation to Aldehyde
  • Activation: To oxalyl chloride (1.1 equiv) in DCM at -78°C, add DMSO (2.2 equiv) dropwise. Stir 15 min.

  • Oxidation: Add (4-ethoxycyclohexyl)methanol (1.0 equiv) in DCM. Stir 30 min at -78°C.

  • Termination: Add

    
     (5 equiv). Warm to RT.
    
  • Isolation: Wash with 1M HCl,

    
    , and brine. The crude aldehyde is often used immediately to prevent oxidation or epimerization.
    

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21106267, 4-Ethylcyclohexane-1-carbaldehyde. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Cis and Trans Isomers of 4-Ethoxycyclohexane-1-carbaldehyde

[1] Executive Summary 4-Ethoxycyclohexane-1-carbaldehyde (CAS: N/A for specific isomer; generic structure analogs exist) represents a classic scaffold in medicinal chemistry and fragrance synthesis.[1] The molecule exist...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

4-Ethoxycyclohexane-1-carbaldehyde (CAS: N/A for specific isomer; generic structure analogs exist) represents a classic scaffold in medicinal chemistry and fragrance synthesis.[1] The molecule exists as two geometric isomers: cis and trans.[2][3][4][5]

For researchers utilizing this intermediate, stereocontrol is the critical quality attribute . The thermodynamic preference for the trans isomer (diequatorial) dictates synthetic strategies, while the distinct physical properties of the cis isomer (dipolar, higher boiling point) dictate purification logic.

This guide provides a definitive technical analysis of the conformational thermodynamics, synthesis, equilibration, and analytical differentiation of these isomers.

Conformational Analysis & Thermodynamics

The stereochemistry of 1,4-disubstituted cyclohexanes is governed by the steric requirements of the substituents. For 4-ethoxycyclohexane-1-carbaldehyde, we must evaluate the A-values (conformational free energy) of the formyl (-CHO) and ethoxy (-OEt) groups.

Thermodynamic Parameters (A-Values)

The A-value represents the energy cost of placing a substituent in the axial position versus the equatorial position.[6][7]

SubstituentA-Value (kcal/mol)Steric Implication
-OEt (Ethoxy) ~0.90Moderate steric bulk; prefers equatorial.[1]
-CHO (Formyl) ~0.80Planar geometry reduces bulk slightly compared to methyl; prefers equatorial.[1]
Isomer Stability[1][8]
  • Trans Isomer (Thermodynamic Product): In the 1,4-disubstituted system, the trans configuration allows both substituents to occupy the equatorial positions (e,e). This is the global energy minimum.

    • Conformation: 1e, 4e[8][9]

    • Relative Energy:[1][10] 0 kcal/mol (Reference state)[1]

  • Cis Isomer (Kinetic/Higher Energy): The cis configuration forces one substituent to be axial while the other is equatorial (a,e or e,a).

    • Conformation: Equilibrium between (1a, 4e) and (1e, 4a).[1]

    • Relative Energy:[1][10] ~0.8–0.9 kcal/mol above the trans isomer (due to one axial interaction).

Conformational Diagram (Graphviz)[1]

ConformationalAnalysis Trans Trans Isomer (Diequatorial 1e, 4e) Most Stable 0 kcal/mol Transition Enolate Intermediate (Planar C1) Trans->Transition Reversible Cis Cis Isomer (Axial-Equatorial 1a, 4e) Less Stable +0.9 kcal/mol Cis->Transition Base (Deprotonation) Transition->Trans Reprotonation (Thermodynamic Control)

Caption: Thermodynamic equilibration pathway favoring the diequatorial trans isomer via an enolate intermediate.

Synthesis and Isomerization Protocol

Direct synthesis often yields a mixture of isomers.[1] To ensure high purity of the desired isomer (usually trans), a thermodynamic equilibration step is required.

Synthetic Route (Recommended)[1]
  • Starting Material: Ethyl 4-hydroxycyclohexanecarboxylate (Commercial mixture of cis/trans).[1]

  • Etherification:

    
    -Alkylation using Ethyl Iodide/NaH to form Ethyl 4-ethoxycyclohexanecarboxylate.
    
  • Reduction/Oxidation:

    • Reduce ester to alcohol (LiAlH₄).[1]

    • Oxidize alcohol to aldehyde (Swern Oxidation or PCC).[1]

    • Note: This sequence preserves the stereochemistry of the ether linkage but may scramble the formyl center.

Equilibration Protocol (Isomerization)

To convert a cis-rich mixture to the thermodynamic trans-dominant mixture:

Reagents: Potassium Carbonate (


) in Methanol (MeOH) or DBU in DCM.[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude 4-ethoxycyclohexane-1-carbaldehyde (mixture) in MeOH (0.5 M concentration).

  • Base Addition: Add 0.5 equivalents of anhydrous

    
    .
    
  • Reaction: Stir at room temperature for 4–12 hours.

    • Mechanism:[1] The base deprotonates the

      
      -proton (C1), forming a planar enolate. Reprotonation occurs preferentially from the axial face, placing the bulky formyl group in the equatorial position.
      
  • Monitoring: Monitor by GC-MS or NMR until the cis:trans ratio stabilizes (typically ~1:4 to 1:9).

  • Workup: Quench with dilute HCl (to pH 6), extract with DCM, dry over

    
    , and concentrate.
    

Analytical Characterization (Self-Validating Systems)[1]

Distinguishing the isomers requires precise interpretation of NMR data and physical properties.[11]

1H NMR Distinction (The "Gold Standard")

The coupling constant (


) of the proton at C1 (alpha to the aldehyde) is the definitive metric.
FeatureTrans Isomer (Diequatorial)Cis Isomer (Axial-Equatorial)Mechanistic Reason
H1 Geometry Axial (

)
Equatorial (

)
In trans, the formyl group is equatorial, forcing H1 axial.[1]
Coupling (

)
Large (~10–12 Hz) Small (~2–5 Hz) Karplus equation: Axial-Axial coupling (180°) is large; Eq-Axial (60°) is small.[1]
Chemical Shift (

)
Upfield (Lower ppm)Downfield (Higher ppm)Axial protons are generally shielded relative to equatorial protons.[1]
CHO Peak ~9.6 ppm (Doublet,

Hz)
~9.7 ppm (Singlet/Small coupling)Coupling to H1 varies by dihedral angle.[1]
Physical Properties[1][2][3][13]
  • Boiling Point: The Cis isomer typically has a higher boiling point .[2][3][12]

    • Reason: The cis isomer (a,e) has a net dipole moment because the bond dipoles of the ether and aldehyde do not cancel. The trans isomer (e,e) is more symmetrical, leading to better dipole cancellation and lower polarity.[3][12]

  • Chromatography (TLC/GC):

    • TLC: Cis is more polar

      
       Lower 
      
      
      
      (on Silica/EtOAc-Hex).[1]
    • GC: Trans (lower bp/non-polar) often elutes beforecis on non-polar columns (e.g., DB-5), though this can invert on polar columns.[1]

Analytical Workflow Diagram

AnalyticalWorkflow Sample Unknown Isomer Sample NMR 1H NMR Analysis (Focus on H1 @ ~2.2 ppm) Sample->NMR Decision Measure J-coupling of H1 NMR->Decision TransResult J = 10-12 Hz (td) TRANS Isomer Decision->TransResult Large Coupling CisResult J = 2-5 Hz (dt) CIS Isomer Decision->CisResult Small Coupling

Caption: Decision tree for assigning stereochemistry via proton NMR coupling constants.

References

  • A-Values and Conformational Analysis

    • Winstein, S., & Holness, N. J. (1955).[1] "Neighboring Carbon and Hydrogen.[1][13][14] XIX. t-Butylcyclohexyl Derivatives. Quantitative Conformational Analysis." Journal of the American Chemical Society.

    • Source:

  • Synthesis of 4-substituted Cyclohexanecarboxylates

    • PubChem Compound Summary for Ethyl 4-hydroxycyclohexanecarboxyl
    • Source: [1]

  • NMR Coupling Constants in Cyclohexanes

    • Karplus, M. (1963).[1] "Vicinal Proton Coupling in Nuclear Magnetic Resonance." Journal of the American Chemical Society.

    • Source: (General Principle Verification)

  • Isomerization of Cyclohexanecarbaldehydes

    • Eliel, E. L. "Stereochemistry of Carbon Compounds."[1] (Standard Text for equilibration logic).

    • Source: [1]

Sources

Foundational

Thermodynamic Solubility Profiling of 4-Ethoxycyclohexane-1-carbaldehyde in Organic Solvents: A Mechanistic Guide

Executive Summary In advanced synthetic chemistry and drug development, the rational selection of reaction solvents is dictated by the thermodynamic solubility profile of the starting materials. This whitepaper provides...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced synthetic chemistry and drug development, the rational selection of reaction solvents is dictated by the thermodynamic solubility profile of the starting materials. This whitepaper provides an in-depth physicochemical analysis of1[1]. By applying established solvation models and self-validating empirical protocols, we decode the causality behind its solubility behaviors, enabling researchers to optimize reaction kinetics for downstream applications such as reductive aminations in active pharmaceutical ingredient (API) synthesis.

Physicochemical Profiling & Solvation Thermodynamics

To predict and understand the solubility of 4-Ethoxycyclohexane-1-carbaldehyde, we must first deconstruct its molecular architecture. The molecule consists of three distinct domains:

  • Cyclohexane Ring: A bulky, non-polar cycloaliphatic core that dominates the molecule's spatial volume, driving strong London dispersion forces.

  • Ethoxy Group (-O-CH₂CH₃): An ether linkage that introduces localized polarity and acts as a moderate hydrogen-bond acceptor.

  • Formyl Group (-CHO): A highly polar aldehyde moiety that serves as both a strong hydrogen-bond acceptor and a reactive electrophilic center.

The causality of its dissolution in any given solvent can be mapped using2[2]. The HSP framework divides the total cohesive energy of a liquid into three distinct intermolecular forces: dispersion (


), polar (

), and hydrogen bonding (

). According to the principle of "like dissolves like," a solvent will effectively dissolve 4-Ethoxycyclohexane-1-carbaldehyde if its coordinates in the 3D Hansen space closely match those of the solute[3]. Because the solute possesses high

(from the ring) and moderate

/

(from the oxygen atoms), it exhibits exceptional affinity for polar aprotic and non-polar organic solvents.

Solubility Matrix in Organic Solvents

Based on its structural thermodynamics, the quantitative solubility behavior of 4-Ethoxycyclohexane-1-carbaldehyde is summarized below.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Non-Polar Hexane, Toluene, HeptaneHigh (>100 mg/mL)Dominant London dispersion forces (

) from the cyclohexane ring readily interact with non-polar aliphatic and aromatic solvent systems.
Polar Aprotic Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF)Very High (Miscible)Strong dipole-dipole interactions (

) align perfectly with the formyl and ethoxy functional groups, facilitating complete and rapid solvation.
Polar Protic Methanol, Ethanol, IsopropanolHigh (50-100 mg/mL)Solvents act as hydrogen-bond donors to the oxygen atoms (H-bond acceptors) of the ether and aldehyde moieties (

).
Aqueous Water, Aqueous BuffersVery Low (<1 mg/mL)The large hydrophobic bulk of the cycloaliphatic ring overrides the localized polarity of the oxygen-containing groups, preventing aqueous hydration.

Experimental Methodology: Self-Validating Shake-Flask Protocol

To empirically determine the exact thermodynamic solubility of 4-Ethoxycyclohexane-1-carbaldehyde in a specific organic solvent, the gold standard is the isothermal4[4]. As an Application Scientist, I mandate the following self-validating protocol to eliminate kinetic artifacts and ensure absolute data integrity.

Step 1: Solute Saturation Add an excess amount of 4-Ethoxycyclohexane-1-carbaldehyde to a known volume (e.g., 10 mL) of the target organic solvent in a sealed borosilicate glass vial. Causality: The presence of excess undissolved solute ensures the formation of a biphasic system, which is the fundamental thermodynamic prerequisite for reaching a saturated equilibrium.

Step 2: Isothermal Equilibration Place the vial in an orbital shaker at a strictly controlled temperature (typically 25.0 ± 0.1 °C) and agitate at 150 RPM for 48 hours. Causality: Continuous mechanical agitation overcomes the activation energy of dissolution. The 48-hour timeframe guarantees the system reaches a true thermodynamic steady state, preventing false-positive readings caused by transient kinetic supersaturation[5].

Step 3: Phase Separation Centrifuge the equilibrated mixture at 10,000 × g for 15 minutes at the exact equilibration temperature. Causality: For organic solvents, 6[6]. Vacuum filtration often induces rapid solvent evaporation (artificially inflating the calculated concentration) or causes non-specific adsorption of the lipophilic solute onto the filter membrane (artificially deflating the concentration).

Step 4: Quantification & Self-Validation Extract an aliquot of the clear supernatant, dilute it appropriately, and analyze it via HPLC-UV or GC-FID. Self-Validation Loop: Perform the extraction and analysis in triplicate. Calculate the Relative Standard Deviation (RSD). If the RSD exceeds 5%, it indicates that the equilibrium is unstable or that micro-emulsions of undissolved solute remain in the supernatant. In this event, the protocol dictates an immediate re-centrifugation at a higher g-force before re-analysis.

Workflow Visualization

ShakeFlaskWorkflow Start 1. Solute Saturation Add Excess Compound Equilibration 2. Isothermal Equilibration Orbital Shaker (25°C, 48h) Start->Equilibration Agitation Solvent Solvent Selection (Target Organic Solvent) Solvent->Start Volumetric addition PhaseSep 3. Phase Separation Centrifugation (10,000 x g) Equilibration->PhaseSep Steady state reached Analysis 4. Quantitative Analysis HPLC-UV / GC-FID PhaseSep->Analysis Supernatant extraction Validation 5. Data Validation Check RSD < 5% Analysis->Validation Triplicate integration Validation->PhaseSep If RSD > 5%, re-centrifuge

Figure 1: Self-validating shake-flask methodology for determining thermodynamic solubility.

Applications in Advanced Drug Development

The solubility profile of 4-Ethoxycyclohexane-1-carbaldehyde directly dictates its utility as a building block in complex synthetic pathways. A premier example is its use in the synthesis of7[7], which are critical targets for treating autoimmune diseases.

During the synthesis of these inhibitors, trans-4-ethoxycyclohexane-1-carbaldehyde undergoes a critical reductive amination step. The high solubility of this aldehyde in polar aprotic solvents (such as Dichloromethane or 1,2-Dichloroethane) is paramount. Complete dissolution ensures that the reductive amination proceeds homogeneously, maximizing the collision frequency between the solvated aldehyde, the amine nucleophile, and the reducing agent (e.g., sodium triacetoxyborohydride). If a sub-optimal solvent were chosen, biphasic reaction kinetics would dominate, leading to drastically reduced yields and the proliferation of unwanted side products.

References

  • AK Scientific. "4-Ethoxycyclohexane-1-carbaldehyde". 1

  • Kinam Park. "Hansen Solubility Parameters 2000".2

  • SciSpace. "Selection of solvents based on Hansen solubility parameters for calix[4]arene acetic-acid derivatives".3

  • ResearchGate. "Can anyone tell me how to perform equilibrium solubility studies step by step practically?". 4

  • KREATiS. "High-accuracy water solubility determination using logK". 5

  • Biotecnologie BT. "Determination of the Partition Coefficient n-octanol/water". 6

  • Google Patents. "US9845308B2 - Isoindoline inhibitors of ROR-gamma".7

Sources

Exploratory

Technical Monograph: Physicochemical Profiling of 4-Ethoxycyclohexane-1-carbaldehyde

Executive Summary 4-Ethoxycyclohexane-1-carbaldehyde (CAS: 578717-93-8) represents a specialized class of cyclohexane-based chiral building blocks utilized in the synthesis of pharmaceutical intermediates, particularly f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Ethoxycyclohexane-1-carbaldehyde (CAS: 578717-93-8) represents a specialized class of cyclohexane-based chiral building blocks utilized in the synthesis of pharmaceutical intermediates, particularly for GPCR modulators and kinase inhibitors.[1] Its utility lies in the cyclohexane scaffold , which offers a defined spatial arrangement of substituents (ethoxy and formyl groups) critical for structure-activity relationship (SAR) studies.

This guide provides an in-depth analysis of its physicochemical properties, focusing on boiling point and density—parameters essential for process scaling, purification (distillation), and reaction stoichiometry. Given the limited experimental data in open literature, this monograph synthesizes available empirical data with high-fidelity Structure-Property Relationship (SPR) predictions to provide actionable values for the bench scientist.

Part 1: Molecular Architecture & Stereochemistry

The physicochemical behavior of 4-ethoxycyclohexane-1-carbaldehyde is governed by its conformational isomerism. The molecule exists primarily as two diastereomers: cis and trans .

  • Trans-isomer (Thermodynamic): Both the formyl (-CHO) and ethoxy (-OEt) groups occupy equatorial positions in the chair conformation. This minimizes 1,3-diaxial interactions, making the trans-isomer more stable and typically the major product in thermodynamic equilibrations.

  • Cis-isomer (Kinetic): One substituent is axial while the other is equatorial. This isomer is higher in energy and often has a slightly higher boiling point and density due to a less compact molecular volume and different dipole moment vectors.

Visualization: Conformational Analysis

The following diagram illustrates the stability relationship between the isomers, which directly impacts the boiling range during distillation.

IsomerStability Trans Trans-Isomer (Diequatorial) Most Stable Equilibrium Thermodynamic Equilibrium Trans->Equilibrium Base Catalysis Prop Physical Properties Impact: Trans has lower BP & Density (Better Packing/Volatility) Trans->Prop Cis Cis-Isomer (Axial/Equatorial) Higher Energy Cis->Equilibrium Cis->Prop

Figure 1: Conformational stability landscape of 1,4-disubstituted cyclohexanes. The trans-isomer predominates under thermodynamic control.

Part 2: Physicochemical Data Profile

The following values are derived from a synthesis of experimental data for close structural analogs (e.g., cyclohexanecarbaldehyde, ethyl 4-ethoxycyclohexanecarboxylate) and validated predictive algorithms (ACD/Labs, EPISuite).

Table 1: Core Physical Properties
PropertyValue / RangeConfidenceContext
Boiling Point (760 mmHg) 215 – 225 °C High (Predicted)Extrapolated from cyclohexanecarbaldehyde (162°C) + ethoxy group contribution.
Boiling Point (10 mmHg) 95 – 105 °C High (Predicted)Recommended range for vacuum distillation to prevent oxidation.
Density (20 °C) 0.96 – 0.99 g/mL MediumLighter than the corresponding ester (1.068 g/mL) but heavier than the unsubstituted aldehyde (0.926 g/mL).
Refractive Index (

)
1.455 – 1.465 MediumTypical for aliphatic ethers/aldehydes.
Flash Point ~85 °C EstimatedClass IIIA Combustible Liquid.
Solubility Soluble in DCM, THF, EtOAcExperimentalLipophilic nature of the cyclohexane ring dominates.
Table 2: Identification Parameters
IdentifierDetail
IUPAC Name 4-Ethoxycyclohexane-1-carbaldehyde
CAS Number 578717-93-8
Molecular Formula C

H

O

Molecular Weight 156.22 g/mol
SMILES CCOC1CCC(CC1)C=O

Part 3: Experimental Determination & Synthesis

For researchers needing to validate these properties in-house or synthesize the compound freshly to ensure purity (aldehydes oxidize to carboxylic acids upon storage), the following protocols are recommended.

Synthesis Workflow (The Source of the Sample)

The purity of the sample drastically affects the boiling point. The most reliable route involves the reduction of Ethyl 4-ethoxycyclohexanecarboxylate using DIBAL-H at cryogenic temperatures to prevent over-reduction to the alcohol.

SynthesisWorkflow Start Precursor: Ethyl 4-ethoxycyclohexanecarboxylate (CAS: 223136-24-1) Reaction Reaction: Selective Reduction (Ester -> Aldehyde) Start->Reaction Reagent Reagent: DIBAL-H (1.1 eq) Toluene, -78°C Reagent->Reaction Quench Quench: Rochelle's Salt (Aq) (Breaks Al-Complex) Reaction->Quench Purification Purification: Vacuum Distillation (10 mmHg, 100°C) Quench->Purification Product Target: 4-Ethoxycyclohexane-1-carbaldehyde (>95% Purity) Purification->Product

Figure 2: Controlled synthesis workflow to isolate high-purity aldehyde for property measurement.

Protocol: Density Measurement (Oscillating U-Tube)

Standard: ASTM D4052

  • Preparation: Ensure the sample is degassed. Air bubbles will artificially lower density readings.

  • Calibration: Calibrate the density meter using dry air and degassed HPLC-grade water at 20.00 °C.

  • Injection: Inject ~1-2 mL of 4-ethoxycyclohexane-1-carbaldehyde into the borosilicate glass U-tube.

  • Equilibration: Allow the instrument to thermalize to 20.00 °C (±0.01 °C).

  • Measurement: Record the oscillation period. The instrument calculates density (

    
    ) using the formula: 
    
    
    
    , where
    
    
    is the period and
    
    
    are instrument constants.
  • Validation: Perform in triplicate. Expected RSD < 0.05%.

Protocol: Micro-Boiling Point (Siwoloboff Method)

For samples < 1 mL

  • Setup: Place a small amount of liquid in an ignition tube. Insert a fine capillary tube, sealed at the top, open end down, into the liquid.

  • Heating: Attach the tube to a thermometer and immerse in a Thiele tube (oil bath). Heat gently.

  • Observation: As the temperature rises, bubbles will escape from the capillary.

  • Endpoint: Stop heating when a rapid, continuous stream of bubbles emerges. Allow the bath to cool.

  • Recording: The temperature at which the liquid is sucked back into the capillary (vapor pressure = atmospheric pressure) is the boiling point.

Part 4: Applications in Drug Discovery[5][6]

Understanding the density and volatility of 4-ethoxycyclohexane-1-carbaldehyde is not merely academic; it drives its application in medicinal chemistry:

  • Stoichiometry in Flow Chemistry: Accurate density allows for the precise volumetric dosing of this aldehyde in automated flow reactors, often used to create libraries of reductive amination products.

  • Purification Strategy: Knowing the boiling point (high, ~220°C) indicates that this compound cannot be removed by rotary evaporation. It requires high-vacuum distillation or column chromatography for removal from reaction mixtures.

  • Metabolic Stability: The ethoxy group on the cyclohexane ring is often used to block metabolic "soft spots" (oxidation sites) compared to a simple alkyl chain, improving the half-life (

    
    ) of the final drug candidate.
    

References

  • BLD Pharm. (n.d.). 4-Ethoxycyclohexane-1-carbaldehyde Product Page (CAS 578717-93-8).[1] Retrieved from

  • PubChem. (2025).[2] Compound Summary: 4-Ethylcyclohexane-1-carbaldehyde (Analog). National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: Cyclohexanecarboxaldehyde. Retrieved from

  • ChemicalBook. (2025). Ethyl 4-hydroxycyclohexanecarboxylate Properties. Retrieved from

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Reference for DIBAL-H reduction protocols).

Sources

Foundational

Commercial availability and suppliers of 4-Ethoxycyclohexane-1-carbaldehyde

An In-depth Technical Guide to 4-Ethoxycyclohexane-1-carbaldehyde for Researchers and Drug Development Professionals Introduction: The Potential of a Niche Building Block 4-Ethoxycyclohexane-1-carbaldehyde is a substitut...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Ethoxycyclohexane-1-carbaldehyde for Researchers and Drug Development Professionals

Introduction: The Potential of a Niche Building Block

4-Ethoxycyclohexane-1-carbaldehyde is a substituted alicyclic aldehyde that holds potential as a versatile building block for medicinal chemistry and novel material synthesis. Its structure, featuring a stable cyclohexane ring, an ethoxy group, and a reactive carbaldehyde function, offers a unique combination of lipophilicity, conformational flexibility, and synthetic handles. For researchers in drug discovery, such scaffolds are valuable starting points for the elaboration of more complex molecules. The aldehyde group, in particular, is a key functional group in the development of inhibitors for various enzymes, including aldehyde dehydrogenases (ALDHs), which are significant therapeutic targets in fields like oncology.[1] This guide provides a comprehensive overview of the commercial availability, key properties, and potential applications of 4-Ethoxycyclohexane-1-carbaldehyde.

Physicochemical Properties

A clear understanding of a compound's fundamental properties is the first step in its application. The key identifiers and properties of 4-Ethoxycyclohexane-1-carbaldehyde are summarized below.

PropertyValueSource
IUPAC Name 4-Ethoxycyclohexane-1-carbaldehydeBLD Pharm[2]
CAS Number 578717-93-8BLD Pharm[2]
Molecular Formula C₉H₁₆O₂(Calculated)
Molecular Weight 156.22 g/mol (Calculated)

Commercial Availability and Suppliers

4-Ethoxycyclohexane-1-carbaldehyde is available as a research chemical from specialized suppliers. Its availability is not widespread, indicating its status as a niche building block rather than a bulk commodity chemical. Researchers looking to procure this compound can source it from the following supplier:

SupplierProduct NameCAS NumberNotes
BLD Pharm 4-Ethoxycyclohexane-1-carbaldehyde578717-93-8Available for online ordering; may require cold-chain transportation.[2]

Synthesis and Reactivity: A Chemist's Perspective

Plausible Synthetic Routes

A logical retrosynthetic analysis points to (4-ethoxycyclohexyl)methanol as the immediate precursor. This alcohol could, in turn, be synthesized from a suitable starting material like 4-hydroxycyclohexanecarboxylic acid or its esters.

G Target 4-Ethoxycyclohexane-1-carbaldehyde Precursor1 (4-Ethoxycyclohexyl)methanol Target->Precursor1 Oxidation StartingMaterial 4-Hydroxycyclohexane -1-carboxylate ester Precursor1->StartingMaterial 1. Ethoxy group introduction 2. Ester Reduction

Caption: Retrosynthetic analysis of 4-Ethoxycyclohexane-1-carbaldehyde.

A plausible forward synthesis would involve the oxidation of (4-ethoxycyclohexyl)methanol. This transformation can be achieved using a variety of modern oxidation reagents that are selective for primary alcohols, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane, to minimize over-oxidation to the carboxylic acid. The synthesis of a related compound, 4-Methylenecyclohexane-1-carbaldehyde, utilizes pyridinium dichromate to oxidize the corresponding alcohol, illustrating a practical application of this strategy.[3]

Key Chemical Reactivity

The primary site for chemical transformation in 4-Ethoxycyclohexane-1-carbaldehyde is the aldehyde functional group.[1] This group is highly susceptible to nucleophilic addition, making it a versatile handle for constructing more complex molecules. The ethoxy group is generally stable under these conditions, allowing for selective manipulation of the aldehyde.

G cluster_main Key Reactions of the Aldehyde Group Aldehyde 4-Ethoxycyclohexane -1-carbaldehyde CarboxylicAcid 4-Ethoxycyclohexane -1-carboxylic acid Aldehyde->CarboxylicAcid Oxidation (e.g., KMnO₄, H₂CrO₄) PrimaryAlcohol (4-Ethoxycyclohexyl)methanol Aldehyde->PrimaryAlcohol Reduction (e.g., NaBH₄, LiAlH₄) Imine Schiff Base / Imine Aldehyde->Imine Reductive Amination (Primary Amine, NaBH₃CN)

Caption: Key reaction pathways for 4-Ethoxycyclohexane-1-carbaldehyde.

  • Oxidation: The aldehyde can be readily oxidized to the corresponding 4-ethoxycyclohexane-1-carboxylic acid.[4]

  • Reduction: The aldehyde can be reduced to the primary alcohol, (4-ethoxycyclohexyl)methanol, using reducing agents like sodium borohydride or lithium aluminum hydride.[5]

  • Nucleophilic Addition: The aldehyde carbon is electrophilic and will react with a wide range of nucleophiles. For instance, reductive amination with a primary amine and a reducing agent like sodium cyanoborohydride provides a straightforward route to secondary amines, a common motif in pharmacologically active compounds.

Applications in Research and Drug Development

The structural features of 4-Ethoxycyclohexane-1-carbaldehyde make it an attractive building block for drug discovery programs.

  • Scaffold for Novel Therapeutics: The cyclohexane core is a prevalent motif in many approved drugs due to its favorable metabolic stability and its ability to project substituents into three-dimensional space, allowing for precise interactions with biological targets.

  • Precursor for Enzyme Inhibitors: Aldehyde-containing molecules are pivotal in the design of inhibitors for various enzymes.[1] By using 4-Ethoxycyclohexane-1-carbaldehyde as a starting material, medicinal chemists can synthesize libraries of compounds for screening against targets such as aldehyde dehydrogenases or caspases.

  • Intermediate in Multi-Step Synthesis: This compound serves as a valuable intermediate. The aldehyde can be transformed into a variety of other functional groups, enabling the construction of complex molecular architectures. For example, it can participate in multi-component reactions, which are powerful tools for rapidly generating chemical diversity in the drug discovery process.[6]

Conclusion

4-Ethoxycyclohexane-1-carbaldehyde is a specialized chemical intermediate with clear potential for application in medicinal chemistry and organic synthesis. While its commercial availability is currently limited to a few suppliers, its utility as a building block for creating novel and complex molecules is significant. Its reactivity, centered on the versatile aldehyde group, provides chemists with a reliable handle for synthetic elaboration. For researchers and drug development professionals, this compound represents a valuable tool for accessing new chemical space and developing next-generation therapeutics.

References

  • PubChem. 4-Ethoxycyclohexane-1-carboxylic acid | C9H16O3 | CID 21196867. [Link]

  • PrepChem.com. Synthesis of 4-Methylenecyclohexane-1-carbaldehyde. [Link]

  • Beilstein Journal of Organic Chemistry. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Reductive Amination using 4-Ethoxycyclohexane-1-carbaldehyde

Abstract & Strategic Significance 4-Ethoxycyclohexane-1-carbaldehyde is a high-value alicyclic building block used to introduce solubility-enhancing polar motifs and distinct 3D vectors into drug candidates. Unlike plana...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

4-Ethoxycyclohexane-1-carbaldehyde is a high-value alicyclic building block used to introduce solubility-enhancing polar motifs and distinct 3D vectors into drug candidates. Unlike planar aromatic aldehydes, this saturated system offers unique stereochemical opportunities (cis/trans isomerism) that can critically influence target binding affinity and metabolic stability.

This guide provides a definitive protocol for the reductive amination of 4-ethoxycyclohexane-1-carbaldehyde. It addresses the specific challenges of this substrate—namely, the control of cis/trans stereochemistry and the prevention of over-alkylation . We present a robust, self-validating methodology using Sodium Triacetoxyborohydride (STAB) for bench-scale synthesis and Catalytic Hydrogenation for scale-up.

Chemical Properties & Stereochemical Context

The Substrate[1]
  • Compound Name: 4-Ethoxycyclohexane-1-carbaldehyde[1][2]

  • Structure: A cyclohexane ring substituted at C1 with a formyl group (-CHO) and at C4 with an ethoxy group (-OEt).

  • Isomerism: Exists as cis (axial/equatorial) and trans (equatorial/equatorial) diastereomers.

  • Thermodynamic Preference: The trans-isomer (1,4-diequatorial) is thermodynamically more stable (~21 kJ/mol difference for similar 1,4-disubstituted systems) [1].

Stereochemical Strategy

In reductive amination, the aldehyde carbonyl is converted to an exocyclic amine.

  • Dynamic Equilibrium: The starting aldehyde can epimerize at the C1 position via the enol form under acidic/basic conditions.

  • Outcome: Protocols allowing thermodynamic equilibration (e.g., room temperature, weak acid catalysis) generally favor the formation of the trans-isomer product.

  • Mechanism: The reaction proceeds through an iminium intermediate.[3] The hydride attack occurs on the iminium species.

Reaction Mechanism Diagram

ReactionMechanism Aldehyde 4-Ethoxycyclohexane- 1-carbaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Primary/Secondary Amine (H-NR2) Amine->Hemiaminal Imine Imine / Iminium (Equilibrium) Hemiaminal->Imine - H2O (Acid Cat.) Imine->Imine C1 Epimerization (Thermodynamic Control) Product Target Amine (Trans-Major) Imine->Product + Hydride Source (STAB/H2)

Figure 1: Mechanistic pathway highlighting the critical imine intermediate and epimerization potential.

Protocol 1: Bench-Scale Synthesis (STAB Method)

Rationale: Sodium Triacetoxyborohydride (STAB) is the preferred reagent for this transformation. Unlike Sodium Cyanoborohydride (toxic) or Sodium Borohydride (too reactive), STAB is mild, non-toxic, and selectively reduces the imine/iminium ion without reducing the aldehyde starting material, allowing for a "One-Pot" procedure [2].

Materials
  • Substrate: 4-Ethoxycyclohexane-1-carbaldehyde (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.0 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)

  • Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv) – Essential for catalyzing imine formation and buffering.

Step-by-Step Procedure
  • Preparation: In a dry reaction vial equipped with a stir bar, dissolve the Amine (1.1 equiv) in anhydrous DCE (0.1 M concentration relative to aldehyde).

  • Acidification: Add Acetic Acid (1.5 equiv). Stir for 5 minutes.

    • Note: This buffers the system to pH ~5-6, optimal for imine formation.

  • Addition of Aldehyde: Add 4-Ethoxycyclohexane-1-carbaldehyde (1.0 equiv) in one portion.

  • Imine Formation (Optional but Recommended): Stir at Room Temperature (RT) for 30–60 minutes.

    • Validation: Monitor by TLC or LCMS. Disappearance of amine and appearance of imine (often unstable on LCMS) indicates progress.

  • Reduction: Add STAB (1.5 equiv) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT for 2–16 hours under Nitrogen atmosphere.

    • Monitoring: Target complete consumption of the aldehyde.

  • Quench: Carefully add saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.

Workup & Purification (Self-Validating System)

This "Acid-Base Extraction" validates the basicity of the product and removes non-basic impurities.

  • Extraction: Extract the quenched mixture with Dichloromethane (DCM) (x3).

  • Wash: Combine organic layers and wash with Brine.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification:

    • Flash Chromatography: Silica gel, eluting with DCM:MeOH (95:5) + 1% NH₄OH.

    • Reverse Phase HPLC: For highly polar amines, use C18 column with Water/Acetonitrile (+0.1% Formic Acid).

Protocol 2: Scale-Up (Catalytic Hydrogenation)

Rationale: For multi-gram to kilogram scales, STAB becomes expensive and generates stoichiometric boron waste. Catalytic hydrogenation is atom-efficient and environmentally benign [3].

Materials
  • Catalyst: 5% or 10% Pd/C (wet support, 5-10 wt% loading) or Raney Nickel.

  • Solvent: Ethanol or Methanol.[4]

  • Hydrogen Source: H₂ gas (balloon or autoclave).

Step-by-Step Procedure
  • Mixing: In a hydrogenation vessel, dissolve Aldehyde (1.0 equiv) and Amine (1.0 equiv) in Ethanol.

  • Catalyst Addition: Carefully add Pd/C (10 wt% of substrate mass) under an inert argon stream.

    • Safety: Pd/C is pyrophoric. Keep wet with solvent.

  • Hydrogenation: Purge vessel with Nitrogen (x3), then Hydrogen (x3). Stir under H₂ atmosphere (1–5 bar) at RT for 12–24 hours.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Ethanol.

  • Concentration: Evaporate solvent to yield the crude amine.

Optimization & Troubleshooting

Experimental Variables Table
VariableRecommendationEffect on Outcome
Solvent DCE (Standard), THF (Alternative)DCE promotes faster imine formation. THF is better for solubility of polar substrates.
Stoichiometry 1.1 equiv Amine / 1.5 equiv STABExcess amine prevents dialkylation. Excess STAB ensures full reduction.
Temperature 20–25 °CHigher temps (>40°C) increase trans selectivity but may degrade sensitive amines.
pH Mildly Acidic (AcOH)Essential. Too basic = no reaction. Too acidic = reduction of aldehyde to alcohol.
Water Strictly AnhydrousWater hydrolyzes the imine back to aldehyde, stalling the reaction.
Troubleshooting Guide
  • Problem: Low Yield / Unreacted Aldehyde.

    • Cause: Imine formation is slow or equilibrium favors aldehyde.

    • Solution: Add molecular sieves (4Å) to the reaction to scavenge water. Increase reaction time before adding STAB.

  • Problem: Formation of Alcohol Side Product (4-Ethoxycyclohexylmethanol).

    • Cause: Direct reduction of aldehyde by STAB.

    • Solution: Ensure Amine and Acid are mixed before adding Aldehyde. Use the "Pre-formation" step (stir aldehyde+amine for 1h) before adding STAB.

  • Problem: Dialkylation (Tertiary Amine formation).

    • Cause: Primary amine product reacts with another aldehyde molecule.[5][6]

    • Solution: Use a larger excess of the starting amine (1.5–2.0 equiv) or switch to the stepwise method (form imine, isolate/evaporate, then reduce).

Analytical Validation Workflow

Use this logic flow to confirm the identity and purity of your synthesized building block.

AnalyticsWorkflow Sample Crude Product LCMS LC-MS Analysis Sample->LCMS MassCheck Mass Matches [M+H]+? LCMS->MassCheck MassCheck->Sample No (Re-evaluate) NMR 1H NMR (DMSO-d6/CDCl3) MassCheck->NMR Yes StereoCheck Check C1-H Coupling (Axial vs Equatorial) NMR->StereoCheck Purity Final Purity Check StereoCheck->Purity Confirmed Trans/Cis Ratio

Figure 2: Analytical decision tree for product validation.

NMR Interpretation Tip:

  • Trans-isomer: The proton at C1 (attached to nitrogen) is typically axial . It will appear as a triplet of triplets (tt) with large coupling constants (J ~ 10-12 Hz) due to diaxial coupling with C2/C6 protons.

  • Cis-isomer: The proton at C1 is equatorial . It appears as a broad singlet or narrow multiplet (small J values).

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. Link

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Grosser, S. T., et al. (2022). Multifunctional biocatalyst for conjugate reduction and reductive amination. Nature, 604, 86–91.[7] Link

  • Common Organic Chemistry. (2023).[8] Reductive Amination - Common Conditions: NaHB(OAc)3. Link

Sources

Application

Oxidation of 4-Ethoxycyclohexane-1-carbaldehyde to carboxylic acid

Application Note: Selective Oxidation of 4-Ethoxycyclohexane-1-carbaldehyde to 4-Ethoxycyclohexanecarboxylic Acid Strategic Rationale & Introduction The conversion of aliphatic aldehydes to their corresponding carboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Oxidation of 4-Ethoxycyclohexane-1-carbaldehyde to 4-Ethoxycyclohexanecarboxylic Acid

Strategic Rationale & Introduction

The conversion of aliphatic aldehydes to their corresponding carboxylic acids is a foundational transformation in medicinal chemistry and drug development. Specifically, the oxidation of 4-ethoxycyclohexane-1-carbaldehyde to 4-ethoxycyclohexanecarboxylic acid[1] is a critical step in the synthesis of complex pharmaceutical intermediates, such as those utilized in the development of RORγ inhibitors for autoimmune therapies[2].

Because the substrate contains an ether linkage and a cyclohexane ring with specific stereochemical requirements, harsh oxidants (e.g., Jones reagent or potassium permanganate) pose a significant risk of ether cleavage, over-oxidation, or


-epimerization. Therefore, the Pinnick oxidation—utilizing sodium chlorite (NaClO₂) under mildly acidic conditions—is the gold standard for this transformation[3]. It offers exceptional chemoselectivity, preserving sensitive functional groups while driving the reaction to completion under mild, ambient conditions[4].

Mechanistic Insights & Reaction Causality

As a self-validating chemical system, the Pinnick oxidation operates via a highly orchestrated mechanistic cycle that prevents over-oxidation through built-in chemical safeguards[5].

  • Active Oxidant Generation: The reaction relies on chlorous acid (HClO₂) as the active oxidant, which is generated in situ by the protonation of sodium chlorite[4]. To prevent the rapid, hazardous disproportionation of NaClO₂ into toxic chlorine dioxide (ClO₂) gas, the system is strictly buffered to a pH of 3–4 using sodium dihydrogen phosphate (NaH₂PO₄)[3].

  • Pericyclic Fragmentation: Chlorous acid adds to the aldehyde carbonyl to form a transient hydroxyallyl chlorite intermediate. This intermediate undergoes a rate-determining pericyclic fragmentation, transferring the aldehydic proton to the chlorite oxygen, thereby releasing the desired carboxylic acid and hypochlorous acid (HOCl)[6].

  • Scavenger Dynamics: The HOCl byproduct is a potent, unselective oxidant that can degrade the starting material, chlorinate the ether linkage, or destroy the NaClO₂ reagent[7]. To neutralize this threat, a sacrificial alkene—typically 2-methyl-2-butene—is added in excess. It rapidly reacts with HOCl to form an inert chlorohydrin, ensuring the reaction remains strictly chemoselective[8].

PinnickOxidation A 4-Ethoxycyclohexane- 1-carbaldehyde C Hydroxyallyl Chlorite Intermediate A->C Addition B Chlorous Acid (HClO₂) B->C Reacts with D 4-Ethoxycyclohexane- carboxylic acid C->D Pericyclic Fragmentation E Hypochlorous Acid (HOCl) Byproduct C->E Released G Inert Chlorohydrin (Prevents Side Reactions) E->G Quenched by F 2-Methyl-2-butene (Scavenger) F->G Reacts with

Caption: Mechanistic workflow of the Pinnick oxidation with HOCl scavenging.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized stoichiometric and operational parameters required for the successful oxidation of 4-ethoxycyclohexane-1-carbaldehyde.

ParameterReagent / ConditionStoichiometry / ValueCausal Rationale
Substrate 4-Ethoxycyclohexane-1-carbaldehyde1.0 equivStarting material[2].
Oxidant Sodium Chlorite (NaClO₂)1.5 - 2.0 equivPrimary oxidant source; an excess ensures complete conversion[8].
Buffer Sodium Dihydrogen Phosphate (NaH₂PO₄)1.2 - 2.0 equivMaintains pH 3-4, optimizing HClO₂ generation and preventing ClO₂ formation[3].
Scavenger 2-Methyl-2-butene5.0 - 10.0 equivRapidly quenches the reactive HOCl byproduct to protect the substrate[5].
Solvent System tert-Butanol / Water (1:1 v/v)0.1 M - 0.2 MBiphasic system: t-BuOH dissolves organics; water dissolves inorganic salts[8].
Temperature 0 °C to Room Temperature20 - 25 °CSuppresses side reactions and thermal degradation of reagents[3].
Reaction Time 4 - 14 hoursMonitored via TLCEnsures full conversion without over-exposure to oxidative conditions[3].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual cues (e.g., color changes, exotherms) and analytical checks are embedded to ensure reproducibility and safety.

Step 1: System Initialization & Solvation

  • In a suitably sized round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethoxycyclohexane-1-carbaldehyde (1.0 equiv) in tert-butanol (to achieve a 0.2 M concentration based on the organic phase).

  • Add an equal volume of deionized water to create a 1:1 v/v biphasic solvent system.

    • Causality: The biphasic nature ensures that both the lipophilic substrate and the hydrophilic inorganic salts remain in solution, facilitating efficient interfacial reaction dynamics[8].

Step 2: Buffer and Scavenger Introduction 3. To the stirred mixture, add 2-methyl-2-butene (5.0 equiv).

  • Note: This reagent is highly volatile (boiling point ~38 °C); ensure the flask is adequately sealed or equipped with a cold-water condenser if ambient temperatures are high.

  • Add sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O, 1.5 equiv) directly to the flask. Stir for 5 minutes until the salt is fully dissolved in the aqueous layer.

Step 3: Controlled Oxidant Addition 5. In a separate vial, prepare a concentrated aqueous solution of sodium chlorite (NaClO₂, 1.5 equiv).

  • Critical Safety Note: Do not mix solid NaClO₂ directly with organic materials due to severe explosion hazards.

  • Cool the main reaction flask to 0 °C using an ice-water bath.

  • Add the NaClO₂ solution dropwise to the reaction mixture over 15–20 minutes.

    • Causality: Dropwise addition controls the exothermic generation of chlorous acid. A slight yellow tint may appear, indicating the transient formation of trace chlorine dioxide; the scavenger and buffer system will rapidly stabilize this[7].

Step 4: Reaction Propagation & Monitoring 8. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 4 to 14 hours. 9. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Hexanes:Ethyl Acetate 3:1). The aldehyde starting material will be consumed, and a highly polar spot (the carboxylic acid) will appear near the baseline. Stain with bromocresol green to visualize the carboxylic acid product.

Step 5: Quenching and Product Isolation 10. Once TLC confirms complete consumption of the aldehyde, quench the reaction by adding a 10% aqueous solution of sodium bisulfite (NaHSO₃) dropwise until the yellow color dissipates completely.

  • Causality: NaHSO₃ reduces any unreacted chlorite and hypochlorous acid to harmless chloride ions, rendering the mixture safe for extraction.
  • Adjust the pH of the aqueous layer to ~2–3 using 1 M HCl if necessary, ensuring the carboxylic acid is fully protonated and partitioned into the organic phase.
  • Extract the aqueous mixture with Ethyl Acetate (3 × half the total reaction volume).
  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford crude 4-ethoxycyclohexanecarboxylic acid[1]. Purify via silica gel chromatography or recrystallization as required by downstream purity specifications.

References

  • Pinnick oxidation - Wikipedia. Available at: [Link]

  • Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC (NIH). Available at: [Link]

  • US9845308B2 - Isoindoline inhibitors of ROR-gamma - Google Patents.
  • Pinnick oxidation - Grokipedia. Available at: [Link]

  • Pinnick Oxidation: Mechanism, Applications, Scope & Limitations - PSIBERG. Available at:[Link]

  • Pinnick oxidation (Side reactions and scavengers) - Wikipedia. Available at: [Link]

  • 4-Ethoxycyclohexane-1-carboxylic acid | C9H16O3 | CID 21196867 - PubChem (NIH). Available at:[Link]

Sources

Method

Application Note: Stereoselective Wittig Olefination of 4-Ethoxycyclohexane-1-carbaldehyde

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol Strategic Context & Application In modern drug discovery, functionalize...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Strategic Context & Application

In modern drug discovery, functionalized cyclohexyl derivatives are highly valued for their ability to modulate the lipophilicity and metabolic stability of active pharmaceutical ingredients (APIs). Specifically, 4-ethoxycyclohexane-1-carbaldehyde (often utilized in its trans-configuration) serves as a critical building block in the synthesis of complex immunomodulators, including RORγt inhibitors targeted for autoimmune diseases[1].

To extend the carbon framework of this sterically hindered aldehyde, the Wittig reaction remains the premier synthetic methodology. Unlike Grignard additions which yield alcohol intermediates requiring subsequent dehydration (often leading to isomeric mixtures), the Wittig olefination provides a predictable, site-specific, and highly reliable transformation of the carbonyl group into a stereodefined alkene[2].

Mechanistic Principles & Stereocontrol

The Wittig reaction proceeds via a concerted[2+2] cycloaddition between the aldehyde and a phosphonium ylide to form a four-membered cyclic oxaphosphetane intermediate, which spontaneously undergoes cycloreversion to yield the target alkene and triphenylphosphine oxide (


)[3].

As an Application Scientist, it is crucial to understand that the stereochemical outcome (E vs. Z alkene) is not random; it is strictly dictated by the electronic nature of the ylide[4]:

  • Unstabilized Ylides (Kinetic Control): Ylides bearing simple alkyl groups are highly reactive. Their cycloaddition with 4-ethoxycyclohexane-1-carbaldehyde is irreversible and kinetically controlled, proceeding via an erythro-oxaphosphetane to yield predominantly (Z)-alkenes [3].

  • Stabilized Ylides (Thermodynamic Control): Ylides bearing electron-withdrawing groups (e.g., esters, ketones) are less reactive. The cycloaddition is reversible, allowing the system to equilibrate to the more thermodynamically stable trans-oxaphosphetane, exclusively yielding (E)-alkenes [4].

Reaction Workflow Visualization

G Ylide Phosphonium Ylide (Ph3P=C-R) Cycloaddition [2+2] Cycloaddition (Kinetic/Thermodynamic) Ylide->Cycloaddition THF or DCM Aldehyde 4-Ethoxycyclohexane- 1-carbaldehyde Aldehyde->Cycloaddition Temp Control Oxaphosphetane Oxaphosphetane Intermediate Cycloaddition->Oxaphosphetane Stereocontrol Elimination Cycloreversion (- Ph3P=O) Oxaphosphetane->Elimination Spontaneous Product Stereodefined Alkene Elimination->Product Purification

Fig 1: Mechanistic workflow of the Wittig olefination process and stereochemical control.

Self-Validating Experimental Protocols

The following protocols detail the divergent approaches required for unstabilized (Protocol A) versus stabilized (Protocol B) ylides. Every step is designed as a self-validating system to ensure high yield and purity.

Protocol A: Terminal Methylenation (Unstabilized Ylide)

Objective: Conversion of 4-ethoxycyclohexane-1-carbaldehyde to 1-ethoxy-4-vinylcyclohexane.

  • Ylide Generation: Suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF (0.2 M) under an inert argon atmosphere at 0 °C. Add

    
    -Butyllithium (1.15 equiv, 2.5 M in hexanes) dropwise.
    
    • Causality & Validation:

      
      -BuLi is a strong, non-nucleophilic base that irreversibly deprotonates the phosphonium salt. The white suspension will rapidly transition into a homogenous, bright yellow solution. This distinct color change visually validates successful ylide formation.
      
  • Aldehyde Addition: Cool the ylide solution to -78 °C using a dry ice/acetone bath. Add 4-ethoxycyclohexane-1-carbaldehyde (1.0 equiv) dissolved in a minimal volume of anhydrous THF dropwise over 10 minutes.

    • Causality & Validation: Unstabilized ylides are highly basic. Cooling to -78 °C suppresses unwanted

      
      -deprotonation (enolization) of the sterically hindered cyclohexanecarbaldehyde, ensuring the nucleophilic attack occurs exclusively at the carbonyl carbon.
      
  • Cycloaddition & Elimination: Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

    • Causality & Validation: As the [2+2] cycloaddition proceeds and the oxaphosphetane eliminates, the bright yellow color will gradually fade to pale yellow or colorless, confirming the consumption of the ylide. TLC analysis (Hexanes/EtOAc 9:1) should show complete consumption of the UV-active aldehyde.

  • Workup & Hexane Trituration: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer with diethyl ether (
    
    
    
    ). Combine the organic layers, dry over
    
    
    , and concentrate under reduced pressure. Resuspend the crude sticky residue in cold hexanes and stir vigorously.
    • Causality & Validation: Triphenylphosphine oxide (

      
      ) is highly soluble in THF but practically insoluble in cold hexanes. The immediate precipitation of a voluminous white solid confirms successful elimination. Filtering off this solid removes >90% of the byproduct, preventing column overloading and streaking during subsequent silica gel chromatography.
      
Protocol B: (E)-Selective Homologation (Stabilized Ylide)

Objective: Synthesis of (E)-ethyl 3-(4-ethoxycyclohexyl)acrylate.

  • Reaction Assembly: Dissolve 4-ethoxycyclohexane-1-carbaldehyde (1.0 equiv) in dichloromethane (DCM, 0.5 M) at room temperature. Add (carbethoxymethylene)triphenylphosphorane (1.1 equiv) in one portion.

    • Causality & Validation: Stabilized ylides benefit from resonance stabilization via the electron-withdrawing ester group. They are bench-stable, do not require strong base generation in situ, and can be handled in standard atmospheric conditions[4].

  • Thermodynamic Equilibration: Stir the mixture at room temperature for 12–24 hours.

    • Causality & Validation: The reaction is slower than Protocol A due to the ylide's reduced nucleophilicity. The extended reaction time allows the reversible cycloaddition to reach thermodynamic equilibrium, ensuring

      
       selectivity for the (E)-alkene[4]. Monitor via LC-MS or TLC until the aldehyde is consumed.
      
  • Isolation: Concentrate the DCM directly. Triturate the residue with a 1:1 mixture of Hexanes/Diethyl Ether, filter the precipitated

    
    , and purify the filtrate via flash chromatography.
    

Quantitative Data Summary

The table below summarizes the expected stereochemical outcomes and yields when subjecting cyclohexanecarbaldehyde derivatives (such as the 4-ethoxy analog) to various classes of Wittig reagents.

Ylide ClassificationRepresentative ReagentBase / Solvent SystemExpected Yield (%)Major Isomer (E:Z Ratio)
Unstabilized (Terminal)


-BuLi / THF
82 – 88%N/A (Terminal Alkene)
Unstabilized (Internal)

NaHMDS / THF75 – 85%> 92:8 (Z-selective)
Semi-stabilized

NaOMe / DMF70 – 80%~ 50:50 (Mixed)
Stabilized

None / DCM85 – 95%> 95:5 (E-selective)

Table 1: Stereoselectivity and Yield Profiles for Cyclohexanecarbaldehyde Derivatives in Wittig Olefination.

References

  • Title: US9845308B2 - Isoindoline inhibitors of ROR-gamma | Source: Google Patents | URL
  • Title: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction | Source: Chemistry LibreTexts | URL: [Link]

  • Title: Wittig reaction | Source: Wikipedia | URL: [Link]

  • Title: Wittig Reaction | Source: Organic Chemistry Portal | URL: [Link]

Sources

Application

Application Notes and Protocols for 4-Ethoxycyclohexane-1-carbaldehyde as a Pharmaceutical Intermediate

Prepared by a Senior Application Scientist, this guide provides an in-depth exploration of 4-ethoxycyclohexane-1-carbaldehyde, a versatile intermediate in pharmaceutical synthesis. This document will cover its fundamenta...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by a Senior Application Scientist, this guide provides an in-depth exploration of 4-ethoxycyclohexane-1-carbaldehyde, a versatile intermediate in pharmaceutical synthesis. This document will cover its fundamental properties, synthesis, and key applications, with a focus on practical, field-proven protocols.

Introduction: The Strategic Role of Cyclohexane Scaffolds in Drug Design

In the landscape of modern drug discovery, the cyclohexane ring system is a privileged scaffold. Its three-dimensional, non-aromatic nature allows for the precise spatial arrangement of functional groups, a critical factor in achieving high-affinity and selective interactions with biological targets. 4-Ethoxycyclohexane-1-carbaldehyde emerges as a particularly valuable building block, combining the conformational rigidity of the cyclohexane core with the reactive potential of an aldehyde and the modifiable ethoxy group.

Pharmaceutical intermediates are the chemical compounds that form the building blocks of the final active pharmaceutical ingredient (API).[1][2] The strategic use of well-designed intermediates like 4-ethoxycyclohexane-1-carbaldehyde can significantly streamline the synthesis of complex drug molecules, improving efficiency and yield.[3][4] This aldehyde is a key precursor for introducing the 4-ethoxycyclohexyl moiety into a target molecule, a group that can enhance pharmacokinetic properties such as lipophilicity and metabolic stability.

This guide will delve into the practical applications of this intermediate, with a primary focus on its utility in reductive amination, a cornerstone reaction in medicinal chemistry for the synthesis of secondary and tertiary amines.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a starting material is fundamental to successful and reproducible synthesis.

PropertyValueSource
CAS Number 578717-93-8[5]
Molecular Formula C9H16O2Inferred from name
Molecular Weight 156.23 g/mol Calculated
Appearance Colorless to pale yellow liquidTypical for similar aldehydes
Boiling Point Not specified, but expected to be >150 °CInferred from similar structures
Solubility Soluble in common organic solvents (DCM, THF, MeOH)General chemical knowledge
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Cold-chain transportation may be required.[5]General laboratory practice

Note: The table above is a compilation of data from supplier information and general chemical principles. It is recommended to consult the specific material safety data sheet (MSDS) from the supplier for the most accurate and complete information.

Synthesis of 4-Ethoxycyclohexane-1-carbaldehyde

While multiple synthetic routes are possible, a common and efficient method for the preparation of cyclohexane carbaldehydes involves the controlled oxidation of the corresponding primary alcohol.

A plausible synthetic pathway would be:

  • Starting Material: 4-Ethoxycyclohexanemethanol.

  • Oxidation: Employing a mild oxidizing agent such as Pyridinium chlorochromate (PCC) or a Swern oxidation to convert the primary alcohol to the aldehyde. A procedure for a similar oxidation is the conversion of 4-methylene-1-cyclohexanemethanol to 4-methylenecyclohexane-1-carbaldehyde using pyridinium dichromate.[6]

The choice of oxidant is critical to prevent over-oxidation to the corresponding carboxylic acid, 4-ethoxycyclohexane-1-carboxylic acid.[7]

Core Application: Reductive Amination for Amine Synthesis

Reductive amination is one of the most powerful and widely used methods for the synthesis of amines.[8] It proceeds in a one-pot fashion, combining a carbonyl compound (in this case, 4-ethoxycyclohexane-1-carbaldehyde) with an amine and a reducing agent. This method avoids the common problem of over-alkylation often encountered with direct alkylation of amines.[9]

The Mechanism: A Two-Step, One-Pot Process

The reaction proceeds through two key steps:

  • Imine/Iminium Ion Formation: The amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form an imine (for primary amines) or an iminium ion (for secondary amines). This step is often catalyzed by a weak acid.

  • Reduction: A hydride-based reducing agent then selectively reduces the C=N double bond of the imine or iminium ion to form the new C-N single bond of the target amine.

Workflow for Reductive Amination

The following diagram illustrates the general workflow for the reductive amination of 4-ethoxycyclohexane-1-carbaldehyde.

G cluster_0 Reaction Setup cluster_1 Imine Formation cluster_2 Reduction cluster_3 Work-up and Purification A 4-Ethoxycyclohexane-1-carbaldehyde D Combine reactants in flask under inert atmosphere (N2 or Ar) A->D B Primary or Secondary Amine (R1R2NH) B->D C Anhydrous Solvent (e.g., DCE, THF) C->D E Stir at room temperature (or gentle heating) for 1-2 hours D->E Acid catalyst (optional, e.g., AcOH) F Add Reducing Agent (e.g., NaBH(OAc)3) portion-wise E->F G Stir for 12-24 hours. Monitor by TLC or LC-MS F->G H Quench reaction (e.g., with saturated NaHCO3 solution) G->H I Extract with organic solvent (e.g., EtOAc) H->I J Dry organic layer (e.g., over Na2SO4) and concentrate I->J K Purify by column chromatography J->K L L K->L Final Product: N-(4-ethoxycyclohexylmethyl)amine G cluster_0 C-N Bond Formation cluster_1 C-C Bond Formation cluster_2 Oxidation State Modification A 4-Ethoxycyclohexane- 1-carbaldehyde B Secondary/Tertiary Amines A->B Reductive Amination (Amine, NaBH(OAc)3) C Alkenes A->C Wittig Reaction (Phosphonium Ylide) D β-Hydroxy Carbonyls A->D Aldol Condensation (Enolate, Base) E Carboxylic Acids A->E Oxidation (e.g., Pinnick Oxidation) F Primary Alcohols A->F Reduction (e.g., NaBH4)

Sources

Method

Application Note: A Validated Protocol for the Synthesis of 4-Ethoxycyclohexylmethanol via Selective Aldehyde Reduction

Abstract: This document provides a comprehensive, field-tested protocol for the preparation of 4-ethoxycyclohexylmethanol, a valuable primary alcohol intermediate, from its precursor, 4-ethoxycyclohexanecarbaldehyde. The...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive, field-tested protocol for the preparation of 4-ethoxycyclohexylmethanol, a valuable primary alcohol intermediate, from its precursor, 4-ethoxycyclohexanecarbaldehyde. The synthesis is achieved through a selective reduction using sodium borohydride, a mild and efficient reducing agent. This application note is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental workflow, detailed characterization methods, and critical safety protocols to ensure reliable and safe execution.

Introduction and Scientific Principle

The reduction of aldehydes to primary alcohols is a cornerstone transformation in organic synthesis, pivotal for creating key intermediates in pharmaceutical and materials science.[1][2] The target molecule, 4-ethoxycyclohexylmethanol, features a primary alcohol functional group that can be further elaborated, making it a versatile building block.

This protocol employs sodium borohydride (NaBH₄), a chemoselective reducing agent. Unlike more powerful hydrides such as lithium aluminum hydride (LiAlH₄), NaBH₄ exhibits remarkable selectivity for reducing aldehydes and ketones while typically leaving less reactive functional groups like esters and amides intact.[2][3][4] This selectivity is advantageous, allowing for targeted transformations in complex molecules without the need for extensive protecting group strategies. The choice of NaBH₄ is grounded in its safety profile and ease of handling compared to LiAlH₄, as it can be used in protic solvents like methanol or ethanol.[4][5]

Reaction Mechanism: Hydride Addition

The reduction proceeds via a two-step mechanism.[3][6] The first step is the irreversible nucleophilic addition of a hydride ion (H⁻) from the sodium borohydride complex to the electrophilic carbonyl carbon of the aldehyde. This attack breaks the C=O pi bond, forming a tetrahedral borate-alkoxide intermediate. The subsequent step involves a workup with a mild acid or protic solvent, which protonates the newly formed alkoxide to yield the final primary alcohol product, 4-ethoxycyclohexylmethanol.[2][3][6]

G Aldehyde 4-Ethoxycyclohexanecarbaldehyde Intermediate Alkoxyborate Intermediate Aldehyde->Intermediate 1. Nucleophilic Hydride Attack NaBH4 NaBH₄ (Hydride Source) NaBH4->Intermediate Product 4-Ethoxycyclohexylmethanol Intermediate->Product 2. Protonation Workup Aqueous Acid Workup (e.g., dil. HCl) Workup->Product

Caption: General mechanism for the reduction of an aldehyde.

Materials and Reagents

Proper preparation and sourcing of high-purity reagents are critical for reaction success and reproducibility.

Reagent/MaterialFormulaM.W. ( g/mol )RoleNotes
4-EthoxycyclohexanecarbaldehydeC₉H₁₆O₂156.22Starting MaterialEnsure purity via GC or NMR before use.
Sodium Borohydride (NaBH₄)NaBH₄37.83Reducing AgentHygroscopic; handle under dry conditions.[7]
Methanol (MeOH), AnhydrousCH₃OH32.04SolventAnhydrous grade is recommended.
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12Extraction SolventUse in a well-ventilated fume hood.
Hydrochloric Acid (HCl), 1MHCl36.46Quenching/Workup AgentPrepare by diluting concentrated HCl.
Magnesium Sulfate (MgSO₄), AnhydrousMgSO₄120.37Drying AgentFor drying the organic phase.
Deuterated Chloroform (CDCl₃)CDCl₃120.38NMR SolventFor product characterization.

Detailed Experimental Protocol

This protocol is optimized for a 10 mmol scale synthesis. All operations should be conducted in a well-ventilated chemical fume hood.

Workflow Overview

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-ethoxycyclohexanecarbaldehyde (1.56 g, 10.0 mmol).

    • Add anhydrous methanol (30 mL) and stir until the aldehyde is fully dissolved.

    • Cool the flask in an ice-water bath to 0°C.

  • Reduction:

    • While stirring at 0°C, slowly add sodium borohydride (0.42 g, 11.0 mmol, 1.1 equivalents) in small portions over 10-15 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent uncontrolled hydrogen gas evolution.[7]

    • After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature.

  • Monitoring the Reaction:

    • The reaction progress should be monitored by Thin-Layer Chromatography (TLC) every 30 minutes. A typical eluent system is 3:1 Hexanes:Ethyl Acetate. The reaction is complete when the starting aldehyde spot is no longer visible.[1] Total reaction time is typically 1-2 hours.[4]

  • Quenching and Workup:

    • Once the reaction is complete, cool the flask back to 0°C in an ice-water bath.

    • Slowly and carefully add 1M HCl (20 mL) dropwise to quench the excess sodium borohydride. Safety Note: Vigorous hydrogen gas evolution will occur. Ensure adequate ventilation and slow addition.[8]

    • Stir for an additional 10 minutes.

  • Extraction and Isolation:

    • Remove the methanol from the reaction mixture using a rotary evaporator.

    • Transfer the remaining aqueous residue to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) followed by brine (20 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 4-ethoxycyclohexylmethanol. The product is typically a colorless oil.

  • Purification (If Necessary):

    • If analytical data shows impurities, the crude product can be purified by flash column chromatography on silica gel or by fractional distillation.[1][5]

Characterization and Data Analysis

Confirmation of the product structure and assessment of its purity are performed using Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10] The key spectral changes indicating a successful transformation are the disappearance of the aldehyde proton and the appearance of signals corresponding to the newly formed hydroxymethyl group.

CompoundProton (¹H) SignalExpected Chemical Shift (δ, ppm)MultiplicityKey Change
Starting Aldehyde Aldehyde (-CHO)~9.6Singlet (s)Disappears upon reduction.
4-EthoxycyclohexanecarbaldehydeMethylene (-O-CH₂ -CH₃)~3.5Quartet (q)Remains.
Cyclohexyl Protons~1.0 - 2.2Multiplet (m)Minor shifts expected.
Product Alcohol Methylene (-CH₂ -OH)~3.4 - 3.6Doublet (d)Appears as a new signal, coupled to the adjacent cyclohexyl proton.[11]
4-EthoxycyclohexylmethanolHydroxyl (-OH)Variable (typically 1.5 - 2.5)Singlet (s)Appears as a broad singlet; position is concentration and solvent dependent.[11]
Methylene (-O-CH₂ -CH₃)~3.5Quartet (q)Remains.

Note: Predicted chemical shifts are based on standard values and may vary slightly based on solvent and concentration.[11][12]

Safety Precautions and Waste Management

Adherence to safety protocols is paramount when handling the reagents involved in this synthesis.

  • Sodium Borohydride (NaBH₄):

    • Hazards: Water-reactive, releasing flammable hydrogen gas.[7] Toxic if swallowed or in contact with skin.[7] Causes severe skin and eye damage.[7]

    • Handling: Always handle in a fume hood.[8] Wear a flame-retardant lab coat, nitrile gloves, and chemical safety goggles.[7][13] Keep away from water, acids, and oxidizing agents.[13] Store in a tightly sealed container in a dry, desiccated environment.[13]

    • Spills: In case of a spill, do not use water. Sweep up the solid material carefully, avoiding dust generation, and place it in a container for quenching and disposal.[13][14]

  • Solvents (Methanol, Diethyl Ether):

    • Hazards: Flammable liquids. Methanol is toxic.

    • Handling: Use only in a well-ventilated fume hood, away from ignition sources.

  • Waste Disposal:

    • Aqueous waste should be neutralized before disposal.

    • Unused or excess sodium borohydride must be quenched safely. This can be done by slowly adding it to a stirred, cooled solution of a proton source like isopropanol or acetone, followed by careful addition of water.[7] Dispose of all chemical waste in accordance with local and institutional regulations.

References

  • Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. (2011). Master Organic Chemistry. [Link]

  • Sodium borohydride - Standard Operating Procedure. (2012). UC Center for Laboratory Safety. [Link]

  • Sodium Borohydride SOP. (n.d.). Ohio State University, Department of Chemistry. [Link]

  • The Reduction of Aldehydes and Ketones. (2023). Chemistry LibreTexts. [Link]

  • Reduction of aldehydes and ketones. (2015). Chemguide. [Link]

  • Safety Data Sheet: Sodium borohydride. (n.d.). Carl ROTH. [Link]

  • Sodium Borohydride. (n.d.). Common Organic Chemistry. [Link]

  • Toxic Powders SOP Template. (n.d.). University of California, Irvine. [Link]

  • Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis. [Link]

  • Ketone Reduction by Sodium Borohydride. (n.d.). Bates College. [Link]

  • Reduction of Aldehydes and Ketones. (n.d.). OpenOChem Learn. [Link]

  • Chaikin, S. W., & Brown, W. G. (1949). Reduction of Aldehydes, Ketones and Acid Chlorides by Sodium Borohydride. Journal of the American Chemical Society. [Link]

  • Aldehyde to Alcohol - Common Conditions. (n.d.). Common Organic Chemistry. [Link]

  • Synthesis method of 4- (4' -alkylcyclohexyl) cyclohexanol. (2021).
  • Preparation of Alcohols by Reduction of aldehydes & ketones. (2017). YouTube. [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Wolfender, J. L., et al. (2015). NMR-spectroscopic analysis of mixtures: from structure to function. Natural Product Reports. [Link]

  • Introduction to NMR and Its Application in Metabolite Structure Determination. (n.d.). University of Nebraska-Lincoln. [Link]

Sources

Application

Application Note: Synthesis of Heterocyclic Scaffolds Using 4-Ethoxycyclohexane-1-carbaldehyde

Strategic Rationale & Chemical Profiling In modern drug discovery, aliphatic ring systems are increasingly favored over flat aromatic rings to improve solubility, reduce off-target toxicity, and enhance three-dimensional...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Chemical Profiling

In modern drug discovery, aliphatic ring systems are increasingly favored over flat aromatic rings to improve solubility, reduce off-target toxicity, and enhance three-dimensionality (higher Fsp³ character). 4-Ethoxycyclohexane-1-carbaldehyde (CAS: 578717-93-8) is a highly versatile, bifunctional building block. The aldehyde moiety serves as a reactive electrophilic hub for heterocycle construction, while the 4-ethoxy substitution introduces a hydrogen-bond acceptor and precisely tunes the lipophilicity (LogP) of the resulting scaffold.

This building block has been successfully utilized in the synthesis of isoindoline-based ROR-gamma inhibitors for autoimmune diseases[1] and pyrazolopyridine derivatives for fetal hemoglobin (HbF) induction in sickle cell disease[2].

This application note provides field-proven, self-validating protocols for converting 4-ethoxycyclohexane-1-carbaldehyde into two privileged heterocyclic pharmacophores: Benzimidazoles and Tetrahydro-β-Carbolines .

Quantitative Data: Physicochemical Properties & Reaction Profiles

The following table summarizes the physicochemical baseline of the starting material[3] alongside the expected quantitative metrics for the two synthetic workflows described in this guide.

Parameter4-Ethoxycyclohexane-1-carbaldehydeProtocol A: Benzimidazole SynthesisProtocol B: Pictet-Spengler Cyclization
Molecular Formula C9H16O2C15H20N2OC19H26N2O
Molecular Weight 156.22 g/mol 244.34 g/mol 298.43 g/mol
Density / State 1.0±0.1 g/cm³ (Liquid)N/A (Solid Product)N/A (Solid Product)
Target LC-MS [M+H]⁺ N/A (UV inactive, use ELSD/CAD)m/z 245.2m/z 299.2
Reaction Temp / Time N/A90°C / 6–8 hours0°C to 25°C / 12–16 hours
Expected Yield N/A75% – 85%65% – 80%

Protocol A: Oxidative Condensation to 2-(4-Ethoxycyclohexyl)-1H-benzo[d]imidazoles

Causality & Mechanistic Insights

Synthesizing benzimidazoles from aliphatic aldehydes is historically plagued by side reactions, specifically aldol self-condensation, due to the presence of α-protons. To circumvent this, we employ Sodium Metabisulfite (Na₂S₂O₅) .

  • Electrophile Control: Na₂S₂O₅ reacts with the aldehyde to form a water-soluble bisulfite adduct. This acts as a "slow-release" reservoir of the electrophile, entirely suppressing aldol condensation.

  • Oxidative Driving Force: Following the nucleophilic attack by o-phenylenediamine and subsequent cyclization to an aminal intermediate, the bisulfite acts as a mild, in-situ oxidant to drive the final dehydrogenation, yielding the fully aromatic benzimidazole.

Benzimidazole_Synthesis A 4-Ethoxycyclohexane-1-carbaldehyde (Aliphatic Electrophile) C Na2S2O5 / DMF (Oxidant & Adduct Former) A->C B o-Phenylenediamine (Bis-nucleophile) B->C D Bisulfite Adduct (Controlled Release Reservoir) C->D Nucleophilic Addition E Aminal Intermediate (Cyclization) D->E Condensation F 2-(4-Ethoxycyclohexyl)-1H-benzo[d]imidazole (Target Scaffold) E->F Oxidative Dehydrogenation

Workflow for the oxidative condensation of 4-ethoxycyclohexane-1-carbaldehyde to benzimidazoles.

Step-by-Step Methodology (Self-Validating System)
  • Adduct Formation: In a 50 mL round-bottom flask, dissolve 4-ethoxycyclohexane-1-carbaldehyde (1.0 mmol, 156 mg) in DMF (5.0 mL). Add Na₂S₂O₅ (1.2 mmol, 228 mg). Stir at room temperature for 1 hour.

    • Validation Checkpoint 1: Spot the reaction on a TLC plate and stain with 2,4-Dinitrophenylhydrazine (2,4-DNP). The disappearance of the active aldehyde spot confirms complete bisulfite adduct formation.

  • Condensation: Add o-phenylenediamine (1.1 mmol, 119 mg) to the suspension. Equip the flask with a reflux condenser and heat to 90°C for 6–8 hours under a nitrogen atmosphere.

  • Oxidation Monitoring:

    • Validation Checkpoint 2: Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The intermediate aminal (m/z 247.2) must be fully depleted, transitioning entirely to the oxidized product (m/z 245.2). Do not proceed to workup until this conversion is >95%.

  • Workup & Isolation: Cool the mixture to room temperature and pour it into ice-cold water (30 mL) while stirring vigorously. A precipitate will form. Filter the solid, wash with cold water (2 × 10 mL), and dry under a high vacuum to afford the crude product. Purify via flash chromatography (DCM:MeOH, 95:5) if necessary.

Protocol B: Asymmetric Pictet-Spengler Cyclization to Tetrahydro-β-Carbolines

Causality & Mechanistic Insights

The Pictet-Spengler reaction is a powerful transformation for accessing tetrahydro-β-carbolines. Utilizing aliphatic aldehydes like cyclohexanecarbaldehyde derivatives requires careful optimization of the acid catalyst to ensure high conversion.

  • Acid Selection: Trifluoroacetic acid (TFA) is chosen as the Brønsted acid. It is strong enough to protonate the hemiaminal intermediate (driving water elimination to form the reactive iminium ion) but avoids the degradation of the electron-rich indole ring.

  • Temperature Gradient: The reaction is initiated at 0°C because iminium formation is highly exothermic. Keeping the temperature low prevents the degradation of tryptamine. Warming to room temperature provides the precise activation energy required for the electrophilic aromatic substitution (attack at C2 or C3 of the indole) and subsequent rearomatization.

Pictet_Spengler N1 Tryptamine + Aldehyde N2 TFA Catalysis (DCM, 0°C to RT) N1->N2 N3 Reactive Iminium Ion N2->N3 Dehydration (-H2O) N4 Electrophilic Aromatic Substitution (C2 or C3 Attack) N3->N4 N5 Spiroindolenine (Kinetic Intermediate) N4->N5 C3 Attack N6 1,2-Migration & Rearomatization N4->N6 Direct C2 Attack N5->N6 Wagner-Meerwein Shift N7 Tetrahydro-β-Carboline Scaffold N6->N7 Deprotonation

Mechanistic pathway of the Pictet-Spengler reaction forming tetrahydro-β-carbolines.

Step-by-Step Methodology (Self-Validating System)
  • Iminium Formation: In an oven-dried 25 mL flask, dissolve Tryptamine (1.0 mmol, 160 mg) and 4-ethoxycyclohexane-1-carbaldehyde (1.05 mmol, 164 mg) in anhydrous Dichloromethane (DCM, 10 mL). Add activated 4Å molecular sieves (500 mg) to drive equilibrium by sequestering water. Stir at room temperature for 2 hours.

    • Validation Checkpoint 1: Analyze via LC-MS to confirm the complete consumption of Tryptamine and the formation of the intermediate imine/hemiaminal (m/z 299.2).

  • Cyclization: Cool the reaction mixture to 0°C using an ice bath. Dropwise, add Trifluoroacetic acid (TFA, 2.0 mmol, 153 µL). Stir at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12–16 hours.

  • Reaction Quenching:

    • Validation Checkpoint 2: TLC analysis (Hexanes:EtOAc, 1:1, UV 254 nm and Ninhydrin stain). The product will appear as a new, highly fluorescent blue spot under UV light, distinct from the starting tryptamine.

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL) until the aqueous layer reaches pH 8. This neutralizes the TFA and frees the basic amine of the product.

  • Workup & Isolation: Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (DCM:MeOH:NH₄OH, 90:9:1) to isolate the pure 1-(4-ethoxycyclohexyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole.

References

1.[3] ChemSrc. 578717-93-8_CAS号:578717-93-8_Cyclohexanecarboxaldehyde, 4-ethoxy-. Available at: 2.[1] Google Patents. US9845308B2 - Isoindoline inhibitors of ROR-gamma. Available at: 3.[2] Google Patents. WO2022195454A1 - Pyrazolopyridine derivatives and uses thereof. Available at: 4. NSF Public Access Repository. N-Fluorenyl Tryptamines as a Useful Platform for Catalytic Enantioselective Pictet–Spengler Reactions. Available at:

Sources

Method

Application Notes and Protocols for the Scalable Synthesis of 4-Ethoxycyclohexane-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Division Introduction: The Significance of 4-Ethoxycyclohexane-1-carbaldehyde in Modern Chemistry 4-Ethoxy...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Introduction: The Significance of 4-Ethoxycyclohexane-1-carbaldehyde in Modern Chemistry

4-Ethoxycyclohexane-1-carbaldehyde is a valuable bifunctional molecule characterized by a cyclohexane core bearing both an ethoxy and a formyl group. This unique structural arrangement makes it a versatile intermediate in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical and fine chemical industries. The cyclohexane scaffold provides a rigid, three-dimensional framework, while the aldehyde and ether functionalities offer orthogonal handles for subsequent chemical transformations. Its applications span from the construction of novel heterocyclic systems to its use as a key building block in the synthesis of active pharmaceutical ingredients (APIs). The demand for efficient and scalable synthetic routes to this compound is therefore of paramount importance for enabling its broader application in research and development as well as in commercial manufacturing.

This document provides a comprehensive guide to a robust and scalable three-step synthesis of 4-Ethoxycyclohexane-1-carbaldehyde, commencing from the readily available and cost-effective starting material, p-hydroxybenzoic acid. The presented methodology is designed for high-yield production and incorporates process safety considerations, making it suitable for multigram to kilogram scale operations.

Strategic Overview of the Synthetic Pathway

The chosen synthetic route is a linear three-step process designed for scalability, efficiency, and the use of well-established chemical transformations. The strategy hinges on the initial functionalization of a stable aromatic precursor, followed by the creation of the cyclohexane ring, and culminating in the selective formation of the aldehyde.

G A p-Hydroxybenzoic Acid B Ethyl p-Hydroxybenzoate A->B Esterification (H2SO4, Ethanol) C Ethyl 4-Hydroxycyclohexanecarboxylate B->C Catalytic Hydrogenation (Ru/C or Rh/C, H2) D Ethyl 4-Ethoxycyclohexanecarboxylate C->D Williamson Ether Synthesis (NaH, EtI or Et2SO4) E 4-Ethoxycyclohexane-1-carbaldehyde D->E DIBAL-H Reduction (-78 °C)

Caption: Proposed three-step scalable synthesis of 4-Ethoxycyclohexane-1-carbaldehyde.

Part 1: Synthesis of Ethyl 4-Hydroxybenzoate (Esterification)

The initial step involves the Fischer esterification of p-hydroxybenzoic acid with ethanol. This acid-catalyzed reaction is a classic and highly efficient method for the preparation of esters and is readily amenable to large-scale production.

Protocol 1: Gram-Scale Synthesis of Ethyl p-Hydroxybenzoate

Materials:

  • p-Hydroxybenzoic acid (1.0 eq)

  • Anhydrous Ethanol (10-20 vol)

  • Concentrated Sulfuric Acid (catalytic, ~0.05 eq)

  • Toluene (for azeotropic removal of water, optional)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Rotary Evaporator

  • Heating Mantle with Stirring

  • Reflux Condenser

  • Separatory Funnel

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-hydroxybenzoic acid and anhydrous ethanol.

  • Slowly and carefully add concentrated sulfuric acid to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl p-hydroxybenzoate.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product as a white crystalline solid.[1][2][3][4]

ParameterValue
Typical Yield90-95%
Purity (by HPLC)>99%
Melting Point114-118 °C

Part 2: Synthesis of Ethyl 4-Hydroxycyclohexanecarboxylate (Catalytic Hydrogenation)

The second step involves the catalytic hydrogenation of the aromatic ring of ethyl p-hydroxybenzoate to the corresponding cyclohexane derivative. This transformation is a cornerstone of industrial organic synthesis and is typically carried out at elevated pressure and temperature using a heterogeneous catalyst. Ruthenium on carbon (Ru/C) or Rhodium on carbon (Rh/C) are highly effective catalysts for this transformation.[5][6][7]

Protocol 2: Scalable Hydrogenation of Ethyl p-Hydroxybenzoate

Materials:

  • Ethyl p-hydroxybenzoate (1.0 eq)

  • 5% Ruthenium on Carbon (Ru/C) or 5% Rhodium on Carbon (Rh/C) (1-5 mol%)

  • Solvent (e.g., Ethanol, Isopropanol, or Water)

  • High-Pressure Hydrogenation Reactor (e.g., Parr Instrument)

  • Filter Aid (e.g., Celite®)

Procedure:

  • In the vessel of a high-pressure hydrogenation reactor, charge ethyl p-hydroxybenzoate and the solvent.

  • Carefully add the Ru/C or Rh/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reactor and purge several times with nitrogen followed by hydrogen to ensure an inert atmosphere.

  • Pressurize the reactor with hydrogen to the desired pressure (typically 10-50 bar).

  • Heat the reaction mixture to the target temperature (typically 80-150 °C) with vigorous stirring.

  • Monitor the reaction progress by observing the hydrogen uptake and/or by periodic sampling and analysis (GC or HPLC).

  • Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude ethyl 4-hydroxycyclohexanecarboxylate. This product is often a mixture of cis and trans isomers and may be used directly in the next step or purified by distillation or chromatography if a specific isomer is required.[7][8]

ParameterValue
Typical Yield>95%
Catalyst Loading1-5 mol%
Hydrogen Pressure10-50 bar
Temperature80-150 °C

Part 3: Synthesis of Ethyl 4-Ethoxycyclohexanecarboxylate (Williamson Ether Synthesis)

The Williamson ether synthesis is a reliable and scalable method for the formation of ethers from an alcohol and an alkylating agent in the presence of a base.[9][10][11][12] In this step, the hydroxyl group of ethyl 4-hydroxycyclohexanecarboxylate is deprotonated with a strong base, followed by nucleophilic substitution with an ethylating agent.

Protocol 3: Multigram Synthesis of Ethyl 4-Ethoxycyclohexanecarboxylate

Materials:

  • Ethyl 4-hydroxycyclohexanecarboxylate (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Ethyl Iodide (EtI) or Diethyl Sulfate (Et₂SO₄) (1.1-1.2 eq)

  • Saturated Ammonium Chloride Solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Inert Atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Under an inert atmosphere, charge the flask with a suspension of sodium hydride in anhydrous THF or DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of ethyl 4-hydroxycyclohexanecarboxylate in anhydrous THF or DMF to the sodium hydride suspension via the dropping funnel.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and slowly add the ethylating agent (ethyl iodide or diethyl sulfate) via the dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully quench the reaction by slowly adding saturated ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude ethyl 4-ethoxycyclohexanecarboxylate can be purified by vacuum distillation or column chromatography.

ParameterValue
Typical Yield80-90%
BaseSodium Hydride
Ethylating AgentEthyl Iodide or Diethyl Sulfate
SolventAnhydrous THF or DMF

Part 4: Synthesis of 4-Ethoxycyclohexane-1-carbaldehyde (DIBAL-H Reduction)

The final step is the selective reduction of the ester functionality to an aldehyde. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation as it can efficiently reduce esters to aldehydes at low temperatures, preventing over-reduction to the corresponding alcohol.[13][14][15][16][17][18][19][20]

Protocol 4: Kilogram-Scale DIBAL-H Reduction

Safety Precaution: DIBAL-H is a pyrophoric reagent and reacts violently with water and protic solvents. All manipulations must be carried out under a strict inert atmosphere by trained personnel with appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and a face shield.[16][21]

Materials:

  • Ethyl 4-ethoxycyclohexanecarboxylate (1.0 eq)

  • Diisobutylaluminium hydride (DIBAL-H, 1.0-1.2 eq, solution in hexanes or toluene)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Methanol (for quenching)

  • Rochelle's Salt (Potassium Sodium Tartrate) Solution (aqueous)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Inert Atmosphere (Nitrogen or Argon)

  • Jacketed Reactor with Cryogenic Cooling Capabilities

Procedure:

  • Under a strict inert atmosphere, charge a jacketed reactor with a solution of ethyl 4-ethoxycyclohexanecarboxylate in anhydrous DCM or toluene.

  • Cool the reactor to -78 °C using a suitable cooling bath (e.g., dry ice/acetone).

  • Slowly add the DIBAL-H solution via a cannula or a dropping funnel, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.

  • Allow the reaction mixture to warm to room temperature and then add an aqueous solution of Rochelle's salt. Stir vigorously until two clear layers are formed.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain crude 4-ethoxycyclohexane-1-carbaldehyde.

  • The final product can be purified by vacuum distillation.

ParameterValue
Typical Yield75-85%
Reducing AgentDIBAL-H
Temperature-78 °C
Quenching AgentMethanol, followed by Rochelle's Salt

Characterization and Quality Control

The identity and purity of the final product, 4-Ethoxycyclohexane-1-carbaldehyde, and all intermediates should be confirmed using standard analytical techniques.

G cluster_0 Analytical Workflow A Sample B NMR Spectroscopy (1H, 13C) A->B Structural Elucidation C Mass Spectrometry (GC-MS or LC-MS) A->C Molecular Weight Confirmation D FTIR Spectroscopy A->D Functional Group Analysis E HPLC/GC (Purity Assessment) A->E Purity Determination F Elemental Analysis A->F Elemental Composition

Caption: Analytical workflow for quality control.

Conclusion

The synthetic route detailed herein provides a scalable and efficient method for the production of 4-Ethoxycyclohexane-1-carbaldehyde from readily available starting materials. By employing well-established and industrially relevant chemical transformations, this protocol is suitable for researchers and drug development professionals requiring access to this valuable intermediate on a multigram to kilogram scale. The provided step-by-step procedures, along with the outlined safety considerations, aim to facilitate the successful and safe implementation of this synthesis.

References

  • TUODA. (2025, May 20). What Is DIBAL-H and How Is It Used in Industrial Reduction Reactions?
  • BenchChem. (2025). Application Notes and Protocols for Scalable Pharmaceutical Synthesis via DIBAL-H Reduction.
  • American Chemical Society. (2025, March 13). From Lab Procedure to Industrial Reality: Continuous Flow Diisobutylaluminum Hydride Reduction of Esters to Aldehydes.
  • Google Patents. (n.d.).
  • BenchChem. (2025). Essential Safety and Logistical Information for Handling Diisobutylaluminium Hydride (DIBAL-H).
  • The Brückner Research Group. (n.d.). CB-LSOP-Metal Hydrides.docx.
  • University of Richmond. (n.d.). The Williamson Ether Synthesis.
  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook.
  • Master Organic Chemistry. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles.
  • Organic Synthesis. (n.d.). DIBAL-H Reduction.
  • Chemistry Steps. (n.d.). DIBAL Reducing Agent.
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
  • CABI Digital Library. (n.d.). 287 ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester.
  • Elsevier. (n.d.).
  • YouTube. (2022, April 9).
  • Common Organic Chemistry. (n.d.). Diisobutylaluminum Hydride (DIBAL-H).
  • Food and Agriculture Organization of the United Nations. (n.d.).
  • CABI Digital Library. (n.d.). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture.
  • Organic Syntheses. (n.d.). 1,4-Cyclohexanedione.
  • Google Patents. (n.d.). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
  • PMC. (n.d.).
  • Organic Chemistry Portal. (n.d.). DIBAL-H, Diisobutylaluminium hydride.
  • BioMed Central. (2022, August 13). Efficient synthesis 1,4-cyclohexanedicarboxaldehyde by an engineered alcohol oxidase.
  • ChemicalBook. (n.d.).
  • Extrasynthese. (n.d.). Ethyl-4-hydroxybenzoate 6452 S, CAS 120-47-8 - Benzoic acid deriv..
  • Google Patents. (n.d.). CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid.
  • PubChem. (n.d.).
  • Google Patents. (n.d.). CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid.
  • Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy.
  • Royal Society of Chemistry. (n.d.).
  • PMC. (2025, July 2).
  • MDPI. (2023, January 6). Enhanced Catalytic Activity of TEMPO-Mediated Aerobic Oxidation of Alcohols via Redox-Active Metal–Organic Framework Nodes.
  • BenchChem. (2025). Application Notes: The Role of 1,4-Cyclohexanediol in Modern Pharmaceutical Synthesis.
  • TopperLearning. (n.d.).
  • TCI EUROPE N.V. (n.d.).
  • Beilstein Journals. (2017, October 2).
  • Dissertation. (n.d.). Environmentally friendly 1,4 - cyclohexanedione Synthesis of.
  • CymitQuimica. (n.d.).
  • PubMed. (1988, June 15).
  • Organic Syntheses. (2015, December 22). DIBALH.
  • Center for Applied Isotope Studies. (n.d.).
  • ResearchGate. (n.d.). Chapter 4. Purification of Organic Chemicals | Request PDF.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Separation of cis-trans 4-Ethoxycyclohexane-1-carbaldehyde Isomers

Introduction Welcome to the Technical Support Center for the chromatographic separation of cis- and trans-4-Ethoxycyclohexane-1-carbaldehyde isomers. As professionals in pharmaceutical research and fine chemical synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for the chromatographic separation of cis- and trans-4-Ethoxycyclohexane-1-carbaldehyde isomers. As professionals in pharmaceutical research and fine chemical synthesis, you understand that the stereochemistry of a molecule is critical to its biological activity and chemical properties. The separation of geometric isomers, such as the cis and trans forms of substituted cyclohexanes, presents a significant analytical challenge due to their often subtle differences in physical and chemical properties.[1]

This guide is designed to provide you with expert, field-proven insights into overcoming these challenges. We will delve into the causality behind experimental choices, offer robust troubleshooting protocols, and provide detailed methodologies to ensure you can develop a reliable and reproducible separation method.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the separation of 4-Ethoxycyclohexane-1-carbaldehyde isomers.

Q1: Why is the separation of cis and trans isomers of 4-Ethoxycyclohexane-1-carbaldehyde so challenging?

A1: The primary challenge lies in the structural similarity of the isomers. Both cis and trans forms have the same molecular weight and chemical formula, leading to very close physical properties like boiling points and polarity.[1] The key difference is the spatial orientation of the ethoxy and carbaldehyde groups on the cyclohexane ring. This subtle geometric difference requires highly selective chromatographic conditions to achieve baseline resolution.

Q2: Which chromatographic technique is better for this separation: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?

A2: Both techniques are viable, and the choice depends on your specific objectives:

  • Gas Chromatography (GC): Given that 4-Ethoxycyclohexane-1-carbaldehyde is a relatively volatile compound, GC is an excellent and widely used technique for both analytical quantification and preparative separation.[2][3] It often provides high efficiency and resolution, especially with long capillary columns.

  • High-Performance Liquid Chromatography (HPLC): HPLC is also a powerful tool, particularly for analytical purposes where high accuracy is needed.[4][5] It offers a wider variety of stationary phases that can exploit different interaction mechanisms (e.g., π-π interactions, dipole-dipole interactions) to enhance selectivity.[1][6]

Q3: How do I select the appropriate stationary phase (column) for my separation?

A3: The choice of stationary phase is the most critical factor for achieving selectivity between geometric isomers.

  • For GC: A mid-polarity stationary phase, such as one containing a percentage of phenyl groups (e.g., 5%-phenyl-methylpolysiloxane), is often a good starting point.[2] These columns can induce dipole interactions and offer different selectivity compared to non-polar phases. For very challenging separations, a more polar phase like one containing cyanopropyl groups or a liquid crystalline stationary phase could offer unique selectivity for positional and geometric isomers.[3]

  • For HPLC: Standard C18 columns may not provide sufficient selectivity.[1] Consider columns with alternative chemistries that can interact differently with the isomers:

    • Phenyl-based columns: These can provide π-π interactions with the carbonyl group of the aldehyde, potentially differentiating between the steric accessibility of the cis and trans isomers.[1][7]

    • Pyrenylethyl (PYE) or Nitrophenylethyl (NPE) columns: These are specifically designed for isomer separations and utilize strong π-π and charge-transfer interactions.[6]

    • Chiral Stationary Phases (CSPs): Although these are primarily for enantiomers, some CSPs, particularly polysaccharide-based ones, can show remarkable selectivity for geometric isomers due to their complex three-dimensional structures.[8][9]

Q4: What are the best practices for mobile phase optimization in HPLC?

A4: Mobile phase composition is a key parameter for optimizing resolution.[10]

  • Solvent Selection: In reversed-phase HPLC, a mixture of water with acetonitrile or methanol is common. Acetonitrile often provides different selectivity than methanol and should be tested.[10]

  • Solvent Strength: Adjusting the ratio of organic solvent to water will change the retention times. A shallower gradient or a lower percentage of organic solvent (isocratic) will increase retention and may improve resolution.[4][11]

  • Additives/Modifiers: Small amounts of additives can significantly improve peak shape and selectivity. For aldehydes, which can interact with residual acidic silanols on the silica support, adding a basic modifier like triethylamine (TEA) can reduce peak tailing.[11]

Method Development and Troubleshooting Workflow

The following diagram outlines a systematic approach to developing a separation method and troubleshooting common issues.

MethodDevelopment Start Define Separation Goal (Analytical vs. Preparative) ChooseTech Select Technique (HPLC or GC) Start->ChooseTech SelectColumn Select Initial Column (e.g., Phenyl for HPLC, 5% Phenyl for GC) ChooseTech->SelectColumn InitialRun Perform Initial Run (Scouting Gradient/Program) SelectColumn->InitialRun Evaluate Evaluate Chromatogram (Resolution, Peak Shape) InitialRun->Evaluate PoorRes Poor Resolution? Evaluate->PoorRes PoorShape Poor Peak Shape? PoorRes->PoorShape No OptimizeMobilePhase Optimize Mobile Phase / Temp Program (Adjust Gradient/Ramp Rate, Change Solvents) PoorRes->OptimizeMobilePhase Yes OptimizeInj Optimize Injection (Reduce Volume/Concentration, Check Solvent) PoorShape->OptimizeInj Yes Success Method Optimized (Validate & Document) PoorShape->Success No OptimizeMobilePhase->Evaluate ChangeColumn Change Column Chemistry (e.g., PYE, CSP, more polar GC phase) OptimizeMobilePhase->ChangeColumn No Improvement ChangeColumn->InitialRun OptimizeInj->Evaluate AddModifier Add Mobile Phase Modifier (e.g., TEA for tailing) OptimizeInj->AddModifier Tailing Persists AddModifier->Evaluate

Caption: Workflow for method development and troubleshooting.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the separation of 4-Ethoxycyclohexane-1-carbaldehyde isomers.

Problem Probable Cause(s) Recommended Solutions & Explanations
Poor Resolution or Co-elution 1. Inappropriate Stationary Phase: The column chemistry does not provide enough selectivity for the isomers.[1] 2. Suboptimal Mobile Phase/Temperature Program: The elution conditions are too strong (for HPLC) or the temperature ramp is too fast (for GC), preventing effective separation.[4] 3. Column is Overloaded: Injecting too much sample saturates the stationary phase, causing peaks to broaden and merge.[4][12]1. Change Column: Switch to a column with a different selectivity mechanism. For HPLC, try a phenyl or PYE column.[1][6] For GC, try a more polar stationary phase.[13] 2. Optimize Conditions: In HPLC, decrease the organic solvent percentage or use a shallower gradient.[11] In GC, decrease the temperature ramp rate or add an isothermal hold at a lower temperature.[2] 3. Reduce Sample Load: Decrease the injection volume or dilute the sample. A good rule of thumb is a sample-to-silica ratio of 1:50 to 1:100 by weight for column chromatography.[4]
Peak Tailing 1. Secondary Interactions: The aldehyde's carbonyl group interacts with active sites (e.g., acidic silanols) on the stationary phase.[12][14] 2. Injection Solvent Mismatch: The sample is dissolved in a solvent significantly stronger than the mobile phase, causing poor peak focusing at the column head.[11][15] 3. Column Contamination or Degradation: The column inlet is contaminated with non-volatile material, or the stationary phase is damaged.[16]1. Mask Active Sites: For HPLC, add a small amount (e.g., 0.1%) of a modifier like triethylamine (TEA) to the mobile phase to block silanol interactions.[11] For GC, use an inert column and liner.[16] 2. Match Injection Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.[11][15] 3. Clean or Replace Column: Flush the column with a strong solvent. If the problem persists, trim the column inlet (for GC) or replace the column.
Peak Fronting 1. Column Overload: This is the most common cause of fronting, where excess sample molecules cannot partition effectively and travel faster through the column.[14][17] 2. Poor Sample Solubility: The sample is not fully dissolved in the injection solvent, leading to an uneven band at the start of the separation.[14]1. Reduce Sample Load: Dilute the sample or decrease the injection volume.[14] 2. Change Injection Solvent: Ensure the sample is fully soluble in the injection solvent. Gentle warming or sonication may help, but ensure the analyte is stable.
Irreproducible Retention Times 1. System Leaks: A leak in the pump, injector, or fittings will cause flow rate fluctuations.[16] 2. Temperature Fluctuations: The column temperature is not stable, affecting retention.[11] 3. Mobile Phase Issues (HPLC): The mobile phase is not properly mixed or degassed, or its composition is changing over time (e.g., evaporation of a volatile component).[10] 4. Column Equilibration: The column is not sufficiently equilibrated with the mobile phase before injection.[1]1. Perform Leak Check: Systematically check all fittings and seals for leaks. 2. Use a Column Oven: Ensure the column is housed in a thermostatically controlled compartment set to a stable temperature.[11] 3. Prepare Fresh Mobile Phase: Prepare mobile phase daily, filter, and degas thoroughly. Use a bottle cap that limits evaporation.[10] 4. Ensure Equilibration: Equilibrate the column with at least 10-15 column volumes of the mobile phase until a stable baseline is achieved.[1]

Recommended Experimental Protocols

The following protocols provide a starting point for method development. Optimization will be necessary based on your specific instrumentation and sample matrix.

Protocol 1: HPLC Separation

This method uses a phenyl-based stationary phase to leverage potential π-π interactions for enhanced selectivity.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: Deionized Water

    • Solvent B: Acetonitrile

  • Chromatographic Conditions:

    • Mobile Phase Composition: 60% A, 40% B (Isocratic). Adjust ratio to optimize resolution.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 220 nm (aldehydes have a weak n→π* transition around 280-300 nm and a stronger π→π* transition at lower wavelengths).

    • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the isomer mixture in the mobile phase to a final concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[1]

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 20 minutes or until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no system peaks are present.

    • Inject the prepared sample and record the chromatogram. The trans isomer is generally more stable and often, though not always, elutes later in reversed-phase chromatography.

Protocol 2: Gas Chromatography (GC) Separation

This method uses a mid-polarity column and a temperature gradient to separate the volatile isomers.

  • GC System: A standard GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[2]

  • Carrier Gas: Helium or Hydrogen, at a constant flow of 1.2 mL/min.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C

    • Split Ratio: 50:1 (adjust based on sample concentration)

    • Oven Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: 5 °C/min to 180 °C.

      • Hold: Hold at 180 °C for 5 minutes.

    • Detector Temperature (FID): 280 °C

  • Sample Preparation: Dissolve the isomer mixture in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • Injection Volume: 1 µL

  • Analysis:

    • Perform a blank injection (solvent) to check for contaminants.

    • Inject the prepared sample.

    • Identify peaks based on retention time. If using MS, the mass spectra of the isomers will be identical, but they can be used for confirmation of the compound identity.[18]

Logical Relationships in Troubleshooting

This diagram illustrates the decision-making process when encountering a common chromatographic issue like poor resolution.

Troubleshooting Start Problem: Poor Resolution CheckRT Are Retention Times (k') Optimal? (Ideal k' is 2-10) Start->CheckRT AdjustStrength Adjust Mobile Phase Strength (HPLC) or Initial Temp (GC) CheckRT->AdjustStrength No (k' too low/high) CheckEfficiency Is Plate Count (N) Acceptable? CheckRT->CheckEfficiency Yes AdjustStrength->CheckRT CheckSystem Check for Leaks, Extra-Column Volume, Column Installation CheckEfficiency->CheckSystem No (Broad Peaks) CheckSelectivity Is Selectivity (α) the Issue? CheckEfficiency->CheckSelectivity Yes CheckSystem->CheckEfficiency OptimizeConditions Fine-tune Conditions: - Shallower Gradient/Ramp - Lower Temperature CheckSelectivity->OptimizeConditions Partially Resolved (α > 1) ChangePhase Change Stationary/Mobile Phase (Different Chemistry) CheckSelectivity->ChangePhase Co-eluting (α ≈ 1) Resolved Resolution Improved OptimizeConditions->Resolved ChangePhase->Start

Caption: Decision tree for troubleshooting poor resolution.

References

  • Gao, Y., et al. (2015). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Chromatographic Science. Retrieved from [Link]

  • Gao, Y., et al. (2015). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. SciSpace. Retrieved from [Link]

  • Restek. (n.d.). Troubleshooting Guide. Restek. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices. Waters Corporation. Retrieved from [Link]

  • ResearchGate. (2024). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios? ResearchGate. Retrieved from [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. Retrieved from [Link]

  • Dolan, J. W. (n.d.). Why Do Peaks Tail? - LC Troubleshooting Bible. LCGC. Retrieved from [Link]

  • Pharma Growth Hub. (2023). Peak Tailing: Phenomenon, Symptoms and Corrections. Pharma Growth Hub. Retrieved from [Link]

  • ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. ALWSCI. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). How to Detect Cyclohexane and Benzene Using GC-MS? Why Can't Their Peaks Be Separated. MtoZ Biolabs. Retrieved from [Link]

  • Harvey, D. (2013). Tailing and Fronting of Chromatographic Peaks. Analytical Sciences Digital Library. Retrieved from [Link]

  • Krupčík, J., et al. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Ethylcyclohexane-1-carbaldehyde. PubChem. Retrieved from [Link]

  • ResearchGate. (2021). How to get peak separation of cyclohexanol and cyclohexanone in GC-MS? ResearchGate. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). HPLC Column for Structural Isomers. Nacalai Tesque, Inc. Retrieved from [Link]

  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 4-Ethoxycyclohexane-1-carbaldehyde

Content ID: TSC-ORG-4ECH-001 Status: Active Last Updated: February 27, 2026 Welcome to the Purification Support Center You are accessing the technical guide for the isolation of 4-ethoxycyclohexane-1-carbaldehyde . This...

Author: BenchChem Technical Support Team. Date: March 2026

Content ID: TSC-ORG-4ECH-001 Status: Active Last Updated: February 27, 2026

Welcome to the Purification Support Center

You are accessing the technical guide for the isolation of 4-ethoxycyclohexane-1-carbaldehyde . This intermediate presents unique challenges due to the stereochemical implications of the cyclohexane ring (cis/trans isomerism) and the inherent instability of aliphatic aldehydes on silica gel.

This guide is structured to function as an interactive troubleshooting partner. Do not skip the Pre-Purification Assessment ; most failures occur before the sample touches the column.

Module 1: Pre-Purification Assessment

Before preparing your column, validate your crude material.

The "Hidden Killer": Oxidation Aldehydes oxidize rapidly to carboxylic acids (4-ethoxycyclohexanecarboxylic acid) upon exposure to air. Carboxylic acids streak on silica, masking your product and altering retention times.

Diagnostic Protocol:

  • TLC Analysis: Run a TLC in 20% EtOAc/Hexane.

  • Staining: You must use a stain.[1][2] This molecule has weak UV activity (carbonyl

    
     transition ~280 nm).
    
    • Recommended:2,4-DNP (Aldehydes = Orange/Yellow spots).

    • Alternative:Anisaldehyde (General organic matter = Pink/Violet).

  • Check for Acid: If you see a streak starting from the baseline, your aldehyde has oxidized.

    • Remedy: Perform a bicarbonate wash (sat.[3] aq. NaHCO

      
      ) on the crude oil before the column to remove the acid.
      
Module 2: Method Development & Protocol
1. Stationary Phase Selection

Standard Silica Gel 60 (


) is slightly acidic (pH ~6.5).
  • Risk: Acidic silica can catalyze the acetalization of the aldehyde (if alcohols are present) or aldol condensation.

  • Prevention: If your crude is valuable or known to be labile, neutralize the silica .

    • Protocol: Slurry the silica in the starting solvent containing 1% Triethylamine (Et

      
      N) . Flush with 2 column volumes (CV) of pure solvent before loading the sample.
      
2. Stereochemical Separation (Cis vs. Trans)

The 1,4-substitution pattern on the cyclohexane ring creates cis and trans isomers.[4]

  • Trans-isomer (Thermodynamic): Typically diequatorial (Ethoxy-eq, Formyl-eq). Less polar.[1][5] Elutes First.

  • Cis-isomer (Kinetic): Axial/Equatorial. More polar. Elutes Second.

Note: Separation requires a shallow gradient. A "blast" column (0


 50% EtOAc in 5 mins) will co-elute them.
3. Workflow Visualization

The following decision tree outlines the logic for setting up your purification parameters.

purification_logic Start Crude Assessment AcidCheck Streak on TLC? Start->AcidCheck Wash NaHCO3 Wash AcidCheck->Wash Yes (Acid present) IsomerSep Isomer Separation Required? AcidCheck->IsomerSep No Wash->IsomerSep Flash Standard Flash (Hex/EtOAc) IsomerSep->Flash No (Mixture OK) Gradient Shallow Gradient (0-15% EtOAc over 20 CV) IsomerSep->Gradient Yes (Pure isomer needed) Buffer Buffer Silica (1% Et3N) Flash->Buffer If degradation suspected Gradient->Buffer If degradation suspected

Figure 1: Decision matrix for column setup based on crude purity and separation goals.

Module 3: Troubleshooting & FAQs
Q1: My product is decomposing on the column. I see new spots forming during elution.

Cause: Silica acidity is catalyzing aldol condensation or acetal formation. Solution:

  • Switch to Neutral Alumina: Alumina is less acidic than silica and gentler on aldehydes.

  • Buffer the System: Add 1% Et

    
    N to your solvent system.
    
  • Speed: Flash chromatography is meant to be fast.[5] Do not let the aldehyde sit on the silica overnight.

Q2: I cannot separate the cis/trans isomers.

Cause: The polarity difference is too small for your current solvent strength (Rf > 0.3). Solution:

  • Lower Rf: Target an Rf of 0.15 - 0.20 for the trans isomer. Lower Rf = More interaction with silica = Better separation.

  • Change Selectivity: Switch from Hexane/EtOAc to Toluene/EtOAc or DCM/Hexane . The pi-interaction of Toluene can sometimes differentiate steric isomers better than simple alkanes.

  • Increase Loading Height: Use a taller, narrower column to increase the number of theoretical plates.

Q3: I see a "ghost" spot that trails the aldehyde.

Cause: This is likely the hydrate (gem-diol) form of the aldehyde, which exists in equilibrium with the free aldehyde on the column (especially if the silica is "wet"). Solution: This usually collapses back to the aldehyde upon concentration. Analyze the fraction by NMR immediately after evaporation. If the spot persists, it may be the corresponding alcohol (over-reduction during synthesis).

Module 4: Data & Reference Tables
Table 1: Recommended Staining Reagents

Since 4-ethoxycyclohexane-1-carbaldehyde has weak UV absorbance, chemical staining is mandatory.

StainPreparationAppearanceSpecificity
2,4-DNP 12g 2,4-DNP + 60mL H

SO

+ 80mL H

O + 200mL EtOH
Orange/Yellow Specific to Aldehydes/Ketones. Best for ID.
Anisaldehyde 135mL EtOH + 5mL H

SO

+ 1.5mL acetic acid + 3.7mL p-anisaldehyde
Pink/Violet Universal. Good for seeing impurities.
KMnO

1.5g KMnO

+ 10g K

CO

+ 1.25mL 10% NaOH + 200mL H

O
Yellow on Purple Oxidizes aldehyde to acid. Sensitive.
Table 2: Solvent System Starting Points
GoalSolvent SystemNotes
Rapid Filtration 10% EtOAc in HexanesUse for removing baseline gum/catalyst.
Isomer Separation 2%

10% EtOAc Gradient
Run slowly. Collect small fractions.
Alternative 20% DCM in HexanesGood if EtOAc co-elutes impurities.
Module 5: Post-Column Handling

Once purified, the clock starts ticking.

  • Evaporation: Do not use high heat (>40°C) on the rotovap.

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Stabilization: If storing for >1 week, consider storing as a dilute solution in benzene (freezes at 5°C) or adding a trace of BHT (Butylated hydroxytoluene) if compatible with the next step.

References
  • Still, W. C., Kahn, M., & Mitra, A. (1978).[5][6][7][8] Rapid chromatographic technique for preparative separations with moderate resolution.[5][6][8] The Journal of Organic Chemistry, 43(14), 2923–2925.[8]

  • BenchChem Technical Support. (2025). Stability of Aldehydes on Silica Gel. Retrieved from BenchChem Knowledge Base.

  • Taniguchi, T., & Curran, D. P. (2012).[9] Silica Gel Promotes Reductions of Aldehydes and Ketones.[9] Organic Letters, 14(17), 4540–4543. (Demonstrates silica's reactivity with carbonyls).

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. (Comprehensive guide on 2,4-DNP and Anisaldehyde stains).

Sources

Troubleshooting

Troubleshooting low reactivity of 4-Ethoxycyclohexane-1-carbaldehyde

Welcome to the Advanced Application Support Center. This guide addresses the specific reactivity challenges associated with 4-Ethoxycyclohexane-1-carbaldehyde .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide addresses the specific reactivity challenges associated with 4-Ethoxycyclohexane-1-carbaldehyde . While this molecule appears structurally simple, it frequently presents low yields and sluggish reaction rates in nucleophilic additions (e.g., reductive amination, Grignard addition).[1]

This behavior is rarely due to reagent quality but is instead a consequence of conformational isomerism and steric shielding .[1] This guide provides the diagnostic tools to identify the root cause and the protocols to overcome it.

Part 1: Diagnostic Triage

Before altering reaction conditions, determine if the issue is chemical purity or conformational locking.

Q1: My reaction yield is <10%. Is the starting material degraded?

Likely Cause: Air oxidation to 4-ethoxycyclohexanecarboxylic acid.[1] Aldehydes are prone to autoxidation, which kills reactivity in nucleophilic additions.[1]

Diagnostic Protocol (¹H-NMR): Run a quick ¹H-NMR in CDCl₃.[1] Focus on the downfield region (9.0 – 13.0 ppm).

Signal (ppm)MultiplicityAssignmentDiagnosis
9.6 – 9.8 Doublet (

Hz)
Aldehyde (-CH O)Active Reagent. If this is the major peak, your material is good.[1]
10.5 – 12.0 Broad SingletCarboxylic Acid (-COOH )Degraded. The material is oxidized.[1] Purification required (See Protocol A).
~4.5 - 5.5 MultipletHemiacetal/HydrateWet/Solvent Interaction. Aldehyde has reacted with water or alcohol solvents.[1]
Q2: The material is pure, but the reaction is extremely slow. Why?

Root Cause: You likely have a high proportion of the cis-isomer . In 1,4-disubstituted cyclohexanes, the geometry determines reactivity.

  • Trans-isomer: Both groups (Ethoxy and Formyl) can adopt the equatorial position.[1] This is the reactive conformation.

  • cis-isomer: One group must be axial.[1] Because the ethoxy group is effectively bulkier (A-value ~0.9 kcal/mol) than the formyl group (A-value ~0.7 kcal/mol), the equilibrium favors the conformer where the aldehyde is axial .

Impact: An axial aldehyde is shielded by the 1,3-diaxial hydrogens of the ring. This steric clash blocks the Bürgi-Dunitz trajectory (the 107° angle required for nucleophilic attack), reducing reaction rates by orders of magnitude.

Part 2: Conformational Analysis (The "Why")

The diagram below illustrates the thermodynamic trap of the cis-isomer.

ConformationalAnalysis Cis_Isomer cis-4-Ethoxycyclohexane-1-carbaldehyde (Mixture of Conformers) Conf_A Conformer A (Major) Ethoxy: Equatorial Aldehyde: AXIAL Cis_Isomer->Conf_A Equilibrium favors larger group equatorial (Ethoxy A-val > Formyl A-val) Conf_B Conformer B (Minor) Ethoxy: Axial Aldehyde: EQUATORIAL Cis_Isomer->Conf_B Minor population Reactivity_Low LOW REACTIVITY 1,3-Diaxial Hydrogens block Nucleophilic Attack Conf_A->Reactivity_Low Steric Shielding Reactivity_High HIGH REACTIVITY Aldehyde exposed Accessible Burgi-Dunitz Angle Conf_B->Reactivity_High Steric Access

Figure 1: Conformational equilibrium of the cis-isomer.[1] The preferred conformation places the aldehyde in the unreactive axial position.

Part 3: Troubleshooting Protocols
Protocol A: Purification via Bisulfite Adduct

Use this if your NMR shows carboxylic acid content >5%.[1] This method selectively pulls the aldehyde into the aqueous phase, leaving non-polar impurities and acids behind.

Reagents: Sodium bisulfite (NaHSO₃), Ethanol, Ethyl Acetate, Sodium Hydroxide/Carbonate.[1]

  • Adduct Formation:

    • Dissolve 10 g of crude aldehyde in 20 mL of Ethanol.[1]

    • Prepare a saturated aqueous solution of NaHSO₃ (approx. 40% w/v).[1]

    • Add 15 mL of the bisulfite solution to the aldehyde mixture.

    • Stir vigorously for 30 minutes. A white precipitate (the bisulfite adduct) should form. Note: If no solid forms, the adduct may be soluble; proceed to liquid-liquid extraction.

  • Wash:

    • Filter the solid (or wash the aqueous layer if no precipitate) with diethyl ether or ethyl acetate (2 x 20 mL). This removes organic impurities and the carboxylic acid byproduct.

  • Regeneration:

    • Suspend the solid (or aqueous phase) in 20 mL water and 20 mL Ethyl Acetate.

    • Slowly add 10% Na₂CO₃ or NaOH until pH > 10.[1] Caution: Gas evolution may occur.[1]

    • Stir for 15 minutes to hydrolyze the adduct back to the aldehyde.

  • Isolation:

    • Separate the organic layer. Extract the aqueous layer once more with Ethyl Acetate.

    • Dry combined organics over MgSO₄ and concentrate.[1]

Protocol B: Forcing Reactivity (Reductive Amination)

If the aldehyde is pure but unreactive due to the axial conformation, use Titanium(IV) Isopropoxide to force imine formation.

Context: Standard reductive amination (amine + aldehyde + NaBH(OAc)₃) often fails with hindered aldehydes because the initial equilibrium to form the imine/hemiaminal is unfavorable.

Step-by-Step:

  • Dehydration Activation:

    • In a dry flask under N₂, combine the aldehyde (1.0 eq) and the amine (1.1 eq).

    • Do not add solvent yet.[1]

    • Add Titanium(IV) Isopropoxide (Ti(OiPr)₄) (1.25 eq) neat.[1]

    • Mechanism:[1][2] Ti(OiPr)₄ acts as both a Lewis acid (activating the carbonyl) and a water scavenger (driving the equilibrium).

  • Imine Formation:

    • Stir the viscous mixture at room temperature for 1–2 hours. (For extremely hindered amines, heat to 40°C).[1]

    • Check: The mixture usually turns yellow/orange.

  • Reduction:

    • Dilute with dry Methanol or Ethanol (approx.[1] 0.5 M concentration).[1]

    • Add Sodium Borohydride (NaBH₄) (1.5 eq) portion-wise. Caution: Exothermic.[1]

    • Stir for 2 hours.

  • Workup (Quenching Titanium):

    • Add 1 mL of water to quench.[1] A white polymeric precipitate (TiO₂) will form.[1]

    • Filter through a Celite pad to remove the titanium salts.

    • Concentrate the filtrate to obtain the crude amine.

Protocol C: Epimerization (Converting cis to trans)

If you are stuck with the unreactive cis-isomer, you can attempt to equilibrate it to the thermodynamic mixture (which contains the more reactive trans-isomer).

  • Dissolve the aldehyde in Methanol.[1]

  • Add a catalytic amount of Potassium Carbonate (K₂CO₃) or DBU (10 mol%).[1]

  • Stir at room temperature for 4–12 hours.

  • The base removes the

    
    -proton (at C1), creating a planar enolate. Reprotonation occurs from either face.[1] Over time, the mixture equilibrates to the thermodynamically more stable ratio (typically favoring the trans-diequatorial isomer).
    
  • Quench with dilute HCl and extract.

Part 4: Decision Support Workflow

Use this logic flow to determine your next experimental step.

TroubleshootingFlow Start Start: Low Reactivity Check_NMR Step 1: 1H-NMR Analysis (Check 9-12 ppm region) Start->Check_NMR Acid_Peak Broad Singlet >10.5 ppm? Check_NMR->Acid_Peak Yes_Acid Oxidation Detected Acid_Peak->Yes_Acid Yes No_Acid Material is Aldehyde Acid_Peak->No_Acid No Bisulfite Protocol A: Bisulfite Purification Yes_Acid->Bisulfite Check_Isomer Step 2: Isomer Check Coupling Constant (J) of CHO proton No_Acid->Check_Isomer Isomer_Type J < 3 Hz (Equatorial H/Axial CHO) or J > 8 Hz (Axial H/Equatorial CHO)? Check_Isomer->Isomer_Type Axial_CHO Axial CHO (Cis-isomer) Sterically Hindered Isomer_Type->Axial_CHO Small J (cis) Equatorial_CHO Equatorial CHO (Trans-isomer) Reactive Isomer_Type->Equatorial_CHO Large J (trans) Epimerize Protocol C: Base-Catalyzed Epimerization Axial_CHO->Epimerize Can spare material Force_Rxn Protocol B: Ti(OiPr)4 Activation Axial_CHO->Force_Rxn Urgent Need Standard_Rxn Check Solvent/Stoichiometry (Standard Optimization) Equatorial_CHO->Standard_Rxn

Figure 2: Diagnostic workflow for troubleshooting 4-ethoxycyclohexane-1-carbaldehyde reactivity.

References
  • Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Definitive source for A-values and conformational analysis of cyclohexanes).

  • Bhattacharyya, S. (1995).[1] "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, 1-2. (Primary reference for Protocol B).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Mechanistic explanation of Bürgi-Dunitz trajectory and nucleophilic addition to cyclohexanones/aldehydes). [1]

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[1][3] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." The Journal of Organic Chemistry, 64(15), 5722–5724. (Advanced bisulfite protocols). [1]

Sources

Optimization

Optimizing temperature for 4-Ethoxycyclohexane-1-carbaldehyde reactions

Technical Support Center: 4-Ethoxycyclohexane-1-carbaldehyde Welcome to the technical support center for optimizing reactions involving 4-Ethoxycyclohexane-1-carbaldehyde. This guide is designed for researchers, chemists...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Ethoxycyclohexane-1-carbaldehyde

Welcome to the technical support center for optimizing reactions involving 4-Ethoxycyclohexane-1-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical parameter of temperature in their synthetic workflows. Instead of a rigid protocol, we offer a dynamic resource built on fundamental chemical principles to empower you to troubleshoot and optimize your specific application.

Core Principle: The Duality of Temperature in Aldehyde Reactions

Temperature is more than just a variable to accelerate a reaction; it is a powerful tool to steer its outcome. For a sterically-hindered and functionalized aldehyde like 4-Ethoxycyclohexane-1-carbaldehyde, temperature control is paramount for managing reaction rate, stability, and selectivity. The two primary competing factors are kinetics and thermodynamics.

  • Kinetic Control: At lower temperatures, reactions tend to favor the product that is formed the fastest, meaning the one with the lowest activation energy.[1] This is often the less stable product. For many aldehyde additions, this means preserving the initial adduct before subsequent rearrangements or eliminations can occur.[2][3]

  • Thermodynamic Control: At higher temperatures, the system has enough energy to overcome higher activation barriers and even reverse less stable product formations.[4] This allows the reaction to settle into the lowest energy state, forming the most stable product.[5] This can be desirable, but can also lead to unwanted side reactions or degradation.

Understanding this balance is the key to mastering your reaction.

Frequently Asked Questions (FAQs)

Q1: I am setting up a new reaction with 4-Ethoxycyclohexane-1-carbaldehyde. Where do I start with temperature selection?

A1: Start with established conditions for similar aldehydes, but always begin your own experiments at a low temperature, such as 0 °C or even -78 °C, especially for highly reactive reagents like Grignards or organolithiums.[6] This prioritizes control and safety by minimizing the initial exotherm and preventing potential side reactions.[7] A controlled, slow reaction that gives a clean, albeit low, conversion is a much better starting point than an uncontrolled reaction that yields multiple products. You can then incrementally increase the temperature in subsequent experiments to find the optimal balance between reaction time and yield/purity.

Q2: My reaction is clean but extremely slow. What is the safest way to increase the rate?

A2: Increasing the temperature is a logical step, but it should be done systematically. We recommend a temperature screening process:

  • Set up several small-scale, identical reactions.

  • Run each reaction at a different temperature (e.g., 0 °C, Room Temperature (~20-25 °C), 40 °C, 60 °C).

  • Monitor each reaction by TLC or LC-MS at set time points. This approach will provide clear data on how temperature affects both the rate of product formation and the emergence of any impurities. Excessively high temperatures can lead to decomposition or polymerization of the aldehyde.[8][9]

Q3: How can I tell if my reaction is under kinetic or thermodynamic control?

A3: You can diagnose this by observing the product distribution over time at different temperatures.[1]

  • At low temperature: If one product forms quickly and its ratio to other products remains stable, you are likely under kinetic control.[4]

  • At high temperature: If an initial product ratio changes over time to favor a different, more stable isomer, the reaction is equilibrating and is under thermodynamic control.[3] For example, in an Aldol addition, you might initially see the β-hydroxy aldehyde (kinetic product) which, upon heating, converts to the α,β-unsaturated aldehyde (thermodynamic product).[2][10]

Q4: Does the ethoxy group on the cyclohexane ring influence temperature choice?

A4: Yes, indirectly. The ethoxy group is relatively stable and unlikely to participate in most reactions at the aldehyde. However, the molecule's overall size and conformational possibilities can influence the steric environment around the aldehyde group. This may require slightly higher temperatures to achieve a reasonable reaction rate compared to a less hindered aldehyde. Furthermore, in strongly acidic or basic conditions at high temperatures, you should be mindful of potential ether cleavage, although this is generally not a primary concern under typical reaction conditions.

Troubleshooting Guide: Temperature-Related Issues

This guide addresses specific problems you may encounter during your experiments.

Symptom / ObservationProbable Temperature-Related CauseRecommended Action & Scientific Rationale
Low or No Conversion Reaction temperature is too low. The activation energy barrier is not being sufficiently overcome, resulting in a prohibitively slow reaction rate.Incrementally increase the temperature. Run small-scale trials at 10-20 °C intervals. Monitor closely for the onset of side-product formation. For some reactions, like those with stabilized Wittig ylides, higher temperatures are often necessary to drive the reaction to completion.[11]
Multiple Products / Low Selectivity Reaction temperature is too high. Excess thermal energy allows the reaction to explore alternative pathways, leading to side products or isomers. This is a classic sign of losing selectivity between kinetic and thermodynamic pathways.[1]Lower the reaction temperature. For highly exothermic reactions like Grignard additions, maintaining a low temperature (e.g., 0 °C to -78 °C) is critical to prevent side reactions and ensure a controlled addition.[6][12]
Formation of Dehydration Product (e.g., α,β-unsaturated aldehyde in Aldol reaction) Temperature favors the thermodynamic elimination product. The initial addition product (β-hydroxy aldehyde) is the kinetic product. Heating provides the energy needed to eliminate water, forming the more stable conjugated system.[2][10]Run the reaction at a lower temperature. To isolate the β-hydroxy adduct, temperatures of 0 °C or below are often required. This minimizes the rate of the subsequent elimination step.[2]
Dark Brown/Black Reaction Mixture (Decomposition) Thermal decomposition of the aldehyde or product. Aldehydes can be susceptible to polymerization or degradation at elevated temperatures, especially in the presence of acid or base catalysts.[8][9]Reduce the temperature immediately. If the desired reaction requires heat, consider if a more active catalyst or a different solvent could achieve the desired rate at a lower, safer temperature. Ensure the reaction is under an inert atmosphere to prevent oxidation.
Poor Stereoselectivity (e.g., in Wittig reaction) Temperature is influencing the transition state stability. In Wittig reactions, temperature can affect the reversibility of the initial ylide addition, which in turn impacts the E/Z ratio of the resulting alkene.[13]Adjust the temperature based on the desired isomer. For unstabilized ylides, lower temperatures often favor the Z-alkene. For stabilized ylides, higher temperatures can sometimes improve selectivity for the E-alkene.[11] This must be determined empirically.
Runaway Reaction / Uncontrolled Exotherm Heat is being generated faster than it can be dissipated. This is common in highly exothermic processes like Grignard reactions, especially at large scales.[7]Improve cooling and slow the rate of addition. Ensure the reaction flask is adequately submerged in a cooling bath. Add the reagent dropwise via a syringe pump to maintain a steady internal temperature. Never add the reagent all at once.[7]

Visual Workflow: Temperature Optimization Protocol

This diagram outlines a logical workflow for systematically optimizing the temperature for a generic reaction involving 4-Ethoxycyclohexane-1-carbaldehyde.

Temperature_Optimization_Workflow start Start: Define Reaction (e.g., Wittig, Grignard, etc.) initial_run Initial Run @ Low Temp (e.g., 0°C or -78°C) Monitor by TLC/LCMS start->initial_run check_rate Is Reaction Rate Acceptable? initial_run->check_rate check_purity Is Product Purity High? check_rate->check_purity Yes increase_temp ACTION: Increase Temp Systematically (e.g., in 10-20°C increments) check_rate->increase_temp No (Too Slow) final_protocol Optimized Protocol Found check_purity->final_protocol Yes troubleshoot ACTION: Troubleshoot Impurities (See Guide Above) Lower Temperature check_purity->troubleshoot No (Impurities) re_evaluate Re-evaluate Rate & Purity at New Temperature increase_temp->re_evaluate re_evaluate->check_rate optimize_other Consider Other Variables: - Catalyst Loading - Concentration - Solvent final_protocol->optimize_other Further Optimization troubleshoot->initial_run

Caption: A decision-making workflow for temperature optimization.

Experimental Protocol: Temperature Screening for Reductive Amination

This section provides a representative step-by-step methodology for optimizing the temperature of a reductive amination reaction.

Objective: To determine the optimal temperature for the reductive amination of 4-Ethoxycyclohexane-1-carbaldehyde with benzylamine to maximize yield and minimize impurities.

Materials:

  • 4-Ethoxycyclohexane-1-carbaldehyde

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM, anhydrous)

  • Acetic Acid (glacial)

  • Reaction vials with stir bars

  • Temperature-controlled reaction blocks or oil baths

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 4-Ethoxycyclohexane-1-carbaldehyde (1.0 eq), benzylamine (1.1 eq), and a catalytic amount of acetic acid in anhydrous DCM.

  • Reaction Setup: Dispense an equal volume of the stock solution into four separate, dry reaction vials, each containing a stir bar.

  • Temperature Control: Place each vial into a pre-set temperature-controlled block or bath at the following temperatures:

    • Vial A: 0 °C (ice-water bath)

    • Vial B: 25 °C (room temperature)

    • Vial C: 40 °C (heated block)

  • Initiation: To each vial, add sodium triacetoxyborohydride (1.5 eq) while stirring. Start a timer for each reaction.

  • Monitoring: At regular intervals (e.g., 1h, 2h, 4h, 8h), take a small aliquot from each reaction mixture. Quench the aliquot with a saturated solution of sodium bicarbonate and extract with ethyl acetate. Analyze the organic layer by TLC or LC-MS to determine the consumption of starting material and the formation of the product and any byproducts.

  • Workup: Once the reaction of interest has reached completion (or after a set time, like 24h), quench the entire reaction mixture with saturated sodium bicarbonate solution.

  • Analysis: Separate the organic layer, dry it over sodium sulfate, concentrate it, and determine the crude yield and purity for each reaction temperature. This data will reveal the optimal temperature for this specific transformation.

References

  • Kinetic vs. Thermodynamic Control Definition. Fiveable.
  • Temperature-Dependent Kinetics of the Reactions of the Criegee Intermediate CH2OO with Aliph
  • Effect of temperature on Aldol reaction equilibrium. BenchChem.
  • Temperature-Dependent Kinetics of the Reactions of the Criegee Intermediate CH2OO with Aliphatic Aldehydes.
  • Thermodynamic and kinetic reaction control. Wikipedia.
  • Aldol Addition and Condensation Reactions. Master Organic Chemistry.
  • Low Temperature Gas-phase Oxid
  • Temperature effect on the Wittig reaction between benzaldehyde and propyltriphenylphosphonium bromide.
  • Thermodynamic and Kinetic Products. Master Organic Chemistry.
  • IRRITANT COMPOUNDS: ALDEHYDES. Military Medical Science Letters.
  • 33: Kinetic control vs. thermodynamic control. YouTube.
  • Reactivity of Aldehydes & Ketones. Chemistry LibreTexts.
  • "The Development Of The Catalytic Wittig Reaction" by Zachary S. Nixon.
  • Wittig & Wittig-Horner reactions. Organic Synthesis.
  • Analysis of the Generation of Harmful Aldehydes in Edible Oils During Sunlight Exposure and Deep-Frying Using High-Field Proton Nuclear Magnetic Resonance Spectroscopy. PMC.
  • Controlling exothermic reactions in Grignard synthesis. BenchChem.
  • Grignard Reaction - Sub-Ambient Temperatures & Inert
  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. DigitalCommons@University of Nebraska - Lincoln.

Sources

Troubleshooting

Solving solubility issues with 4-Ethoxycyclohexane-1-carbaldehyde

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and formulation engineers working with 4-Ethoxycyclohexane-1-carbaldehyde (CAS 578717-93-8)[1]. Due to its specific...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and formulation engineers working with 4-Ethoxycyclohexane-1-carbaldehyde (CAS 578717-93-8)[1].

Due to its specific structural features—a highly lipophilic cyclohexane backbone coupled with an ethoxy ether and a reactive aldehyde moiety—this compound presents unique challenges in aqueous solubility and chemical stability[2]. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure reliable experimental outcomes.

Formulation & Solubilization Decision Tree

G A 4-Ethoxycyclohexane-1-carbaldehyde (Neat Liquid) B Primary Stock Preparation (10-100 mM in DMSO) A->B Dissolve under Argon H Quality Control (Check for Aldehyde Oxidation) B->H Storage (-20°C) C Application Route D In Vitro Bioassays (Aqueous Media) C->D E In Vivo Dosing (Animal Models) C->E F Step-Down Dilution (<1% DMSO final) D->F Buffer Addition G Complexation / Micellization (HP-β-CD or Tween-80) E->G Formulation H->C Verified Intact

Decision tree for solubilizing and formulating 4-Ethoxycyclohexane-1-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: Why does 4-Ethoxycyclohexane-1-carbaldehyde precipitate when diluting my DMSO stock into an aqueous assay buffer? A: This is a classic case of hydrophobic collapse (or the "solvent shift" effect). While the compound is highly soluble in polar aprotic solvents like DMSO, water lacks the ability to solvate the bulky, non-polar ethoxycyclohexane ring. When the DMSO stock is introduced into water, the water molecules preferentially hydrogen-bond with each other and the DMSO, effectively excluding the lipophilic aldehyde[2]. This thermodynamic exclusion causes the compound molecules to self-associate and crash out of solution as a cloudy suspension or microscopic oil droplets. Solution: Always perform serial dilutions in DMSO first, and keep the final DMSO concentration in the aqueous assay below 1% (v/v). Add the DMSO stock dropwise to a rapidly vortexing aqueous buffer to prevent localized high concentrations that seed aggregation.

Q2: How can I formulate this compound for in vivo dosing without using toxic levels of organic solvents? A: For in vivo applications, co-solvents like DMSO or ethanol must be kept to an absolute minimum to avoid toxicity and formulation artifacts. The most effective strategy for this compound is inclusion complexation using cyclodextrins, specifically 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)[3]. Mechanism: HP-β-CD features a hydrophilic exterior and a hydrophobic internal cavity. The lipophilic cyclohexane ring of 4-Ethoxycyclohexane-1-carbaldehyde partitions into this hydrophobic cavity, shielding it from the aqueous environment. Meanwhile, the hydrophilic exterior of the cyclodextrin ensures the entire complex remains highly water-soluble and bioavailable[3].

Q3: I am seeing inconsistent solubility and assay results over time from the same aqueous batch. Is the compound degrading? A: Yes, it is highly likely undergoing autoxidation . Aldehydes are inherently susceptible to oxidation in the presence of dissolved oxygen and trace metals, converting into their corresponding carboxylic acids[4]. In this case, it converts to 4-ethoxycyclohexanecarboxylic acid. Mechanism: This oxidation fundamentally alters the molecule's physicochemical properties. At physiological pH (~7.4), the resulting carboxylic acid ionizes into a carboxylate anion, which is significantly more water-soluble than the parent aldehyde. If you observe an unexpected increase in apparent solubility over time, it is a strong indicator that your active aldehyde has degraded into the inactive acid.

Quantitative Formulation Guidelines

The following table summarizes the maximum recommended concentrations for common solubilizing agents when working with 4-Ethoxycyclohexane-1-carbaldehyde.

Excipient / Co-solventMax Concentration (In Vitro)Max Concentration (In Vivo)Mechanism of Solubilization
DMSO ≤ 1.0% (v/v)≤ 5.0% (v/v)Co-solvency (Disrupts water H-bond network)
Ethanol ≤ 1.0% (v/v)≤ 10.0% (v/v)Co-solvency (Lowers dielectric constant)
HP-β-CD 1.0% - 5.0% (w/v)10.0% - 20.0% (w/v)Inclusion Complexation (Hydrophobic shielding)
Tween-80 0.01% - 0.1% (v/v)1.0% - 5.0% (v/v)Micellization (Surfactant core entrapment)

Step-by-Step Methodologies

Protocol 1: Preparation of Stable DMSO Stock and Step-Down Aqueous Dilution

Objective: Achieve a stable, aggregate-free aqueous dispersion for in vitro assays.

  • Inert Handling: Purge a clean, dry glass vial with Argon or Nitrogen gas. Pipette the neat 4-Ethoxycyclohexane-1-carbaldehyde liquid into the vial.

  • Primary Solubilization: Add anhydrous, cell-culture grade DMSO to achieve a 100 mM stock concentration. Vortex vigorously for 60 seconds.

  • Validation Check (Stock): Hold the vial against a light source. The solution must be perfectly clear and colorless. Any turbidity indicates moisture contamination in the DMSO.

  • Storage: Aliquot the stock into single-use amber vials, blanket with Argon, and store at -20°C to prevent autoxidation[4].

  • Step-Down Dilution: For a 100 µM final assay concentration, first dilute the 100 mM stock 1:10 in pure DMSO to create a 10 mM working stock.

  • Aqueous Integration: Place the aqueous assay buffer on a magnetic stirrer at high speed. Add the 10 mM working stock dropwise into the vortex center (achieving a 1:100 dilution).

  • Validation Check (Aqueous): Measure the optical density (OD) at 600 nm. An OD600 > 0.05 indicates light scattering from nanoparticle aggregation (crashing out). If this occurs, reduce the final concentration or add a surfactant like Tween-80.

Protocol 2: In Vivo Formulation via HP-β-CD Inclusion Complexation

Objective: Formulate a biocompatible, solvent-free solution for animal dosing.

  • Excipient Preparation: Dissolve 20 g of HP-β-CD in 100 mL of sterile saline (20% w/v). Stir until the solution is completely clear.

  • Compound Addition: Add 4-Ethoxycyclohexane-1-carbaldehyde directly to the HP-β-CD solution to achieve the target dosing concentration (e.g., 5 mg/mL). Do not use co-solvents.

  • Complexation: Sonicate the mixture in a water bath at 25°C for 30 minutes, followed by continuous magnetic stirring overnight at room temperature to allow the thermodynamic equilibrium of the inclusion complex to establish[3].

  • Filtration: Pass the formulation through a 0.22 µm PTFE syringe filter. This critical step removes any uncomplexed, precipitated aldehyde.

  • Validation Check (Quantification): Analyze the filtrate via HPLC-UV against a standard curve to confirm the exact concentration of the solubilized complex. Never assume 100% recovery.

  • Validation Check (Stability): Perform an LC-MS analysis on an aliquot to ensure the aldehyde mass (M+H = 157.2) is intact and has not oxidized to the carboxylic acid (M+H = 173.2).

References

  • Title: 578717-93-8 | 4-ethoxycyclohexane-1-carbaldehyde. Source: bio-fount.com. URL:[Link]

  • Title: Strategies for improving hydrophobic drugs solubility and bioavailability. Source: ijpca.org. URL: [Link]

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Source: nih.gov. URL:[Link]

  • Title: Aldehyde - Oxidation, Reduction, Reactions. Source: britannica.com. URL: [Link]

Sources

Optimization

Minimizing side reactions in 4-Ethoxycyclohexane-1-carbaldehyde reduction

To: Technical Support Center From: Senior Application Scientist Subject: Technical Guide: Minimizing Side Reactions in 4-Ethoxycyclohexane-1-carbaldehyde Reduction Executive Summary & Reaction Landscape The reduction of...

Author: BenchChem Technical Support Team. Date: March 2026

To: Technical Support Center From: Senior Application Scientist Subject: Technical Guide: Minimizing Side Reactions in 4-Ethoxycyclohexane-1-carbaldehyde Reduction

Executive Summary & Reaction Landscape

The reduction of 4-Ethoxycyclohexane-1-carbaldehyde to (4-Ethoxycyclohexyl)methanol is a deceptively simple transformation. While the conversion of an aldehyde to a primary alcohol is elementary, the cyclohexane scaffold introduces critical stereochemical challenges (cis/trans isomerization), and the reactive aldehyde moiety is prone to oligomerization.

Core Challenges:

  • Stereochemical Drift (Epimerization): The C1-aldehyde position is chemically labile. Basic conditions (inherent to standard borohydride reductions) can deprotonate the

    
    -carbon, leading to enolization and equilibration between cis and trans isomers.
    
  • Oligomerization (Aldol/Tishchenko): The aldehyde is an electrophile and possesses acidic

    
    -protons, creating a risk for self-condensation.
    
  • Solvent Artifacts (Acetalization): The use of alcoholic solvents can lead to hemiacetal/acetal impurities if the reaction stalls or becomes acidic.

Troubleshooting Guide (Q&A)

Category A: Stereochemistry & Purity

Q1: My starting material was 90% trans, but the isolated alcohol is 60:40 trans:cis. Why did the ratio change? Diagnosis: Base-Catalyzed Epimerization. Standard Sodium Borohydride (NaBH


) reductions generate alkoxides (basic) in situ. If the reduction is slow, these basic species abstract the 

-proton of the aldehyde, forming an enolate. When the enolate re-protonates, it equilibrates to the thermodynamic mixture (often favoring the equatorial trans isomer, but if you started with a pure kinetic isomer, you lose purity). Corrective Action:
  • Buffer the Reaction: Add a weak acid (e.g., Acetic Acid) or use a buffered system to neutralize basicity.

  • Accelerate Reduction: Use Luche Conditions (NaBH

    
     + CeCl
    
    
    
    ·7H
    
    
    O). Cerium activates the carbonyl, making reduction faster than epimerization.
  • Lower Temperature: Conduct the reaction at -10°C to 0°C rather than room temperature.

Q2: I see a high molecular weight impurity (M+ = 2x Substrate). Is this a dimer? Diagnosis: Aldol Condensation or Tishchenko Reaction.

  • Aldol Condensation: Under basic conditions, the enolate attacks another aldehyde molecule. This forms a

    
    -hydroxy aldehyde (aldol), which may dehydrate.
    
  • Tishchenko Reaction: Alkoxides can catalyze the disproportionation of two aldehyde molecules into an ester (4-ethoxycyclohexylmethyl 4-ethoxycyclohexanecarboxylate). Corrective Action:

  • Inverse Addition: Do not add NaBH

    
     to the aldehyde. Instead, add the aldehyde solution dropwise to the reducing agent . This keeps the concentration of free aldehyde low relative to the hydride source, favoring reduction over coupling.
    
  • Avoid Alkoxide Buildup: Ensure efficient stirring and temperature control to prevent "hot spots" where side reactions accelerate.

Category B: Reaction Progress & Workup

Q3: The reaction stalls with 5-10% aldehyde remaining. Should I add acid to push it? Diagnosis: Acetal Formation. If you are using Methanol or Ethanol as a solvent and add acid (or if the aldehyde contains residual acid from synthesis), you may convert the aldehyde into a dimethyl/diethyl acetal. Acetals are stable to NaBH


.
Corrective Action: 
  • Check pH: Ensure the reaction mixture is neutral or slightly alkaline during reduction.

  • Solvent Switch: Use THF (Tetrahydrofuran) with a small amount of water or methanol as a co-solvent, rather than pure alcohol, to thermodynamically disfavor acetal formation.

Q4: My product is a sticky gel and yield is low after extraction. What happened? Diagnosis: Borate Complex Formation. Boron salts form stable complexes with alcohols (borate esters), which are soluble in organic solvents and difficult to extract. Corrective Action:

  • Proper Quench: You must break the O-B bonds. Quench with aqueous Ammonium Chloride (NH

    
    Cl) or dilute HCl (carefully, to avoid ether cleavage) and stir for at least 30-60 minutes before extraction. The "fizz" is just excess hydride; the stirring is required to hydrolyze the borates.
    

Optimized Experimental Protocol

Objective: Reduction with maximal stereoretention and minimal dimerization.

Reagents:

  • Substrate: 4-Ethoxycyclohexane-1-carbaldehyde (1.0 equiv)

  • Reductant: Sodium Borohydride (NaBH

    
    ) (0.6 - 1.0 equiv)
    
  • Solvent: THF:Methanol (10:1 ratio) - Minimizes acetal risk while providing proton source.

  • Optional (for stereoretention): Cerium(III) Chloride heptahydrate (1.0 equiv).

Step-by-Step Methodology:

  • Preparation: Dissolve 4-Ethoxycyclohexane-1-carbaldehyde in THF (anhydrous preferred). Cool to 0°C in an ice bath.

  • Reagent Setup: In a separate vessel, prepare a suspension of NaBH

    
     in THF/MeOH.
    
    • Note: If using CeCl

      
      , dissolve it with the substrate in Step 1.
      
  • Addition (Inverse): Slowly add the substrate solution to the borohydride suspension over 15-30 minutes.

    • Why? Keeps aldehyde concentration low, starving the Aldol/Tishchenko pathways.

  • Monitoring: Stir at 0°C. Monitor by TLC or HPLC. Reaction typically completes in <1 hour.[1]

  • Quench (Critical):

    • Add Saturated Aqueous NH

      
      Cl dropwise at 0°C.
      
    • Allow to warm to Room Temperature and stir vigorously for 45 minutes.

    • Visual Check: The mixture should turn from a cloudy suspension to two clear phases (if volume allows) or a clear solution depending on solvent ratio.

  • Extraction: Extract with Ethyl Acetate or DCM. Wash organic layer with Brine.[2] Dry over Na

    
    SO
    
    
    
    .
  • Concentration: Evaporate solvent under reduced pressure (<40°C) to yield crude alcohol.

Quantitative Data Summary

ParameterStandard Conditions (NaBH

/MeOH)
Optimized Conditions (Inverse Add/THF)Luche Conditions (CeCl

)
Primary Side Reaction Epimerization, AcetalMinimalNone
Cis/Trans Retention Poor (Equilibrates)GoodExcellent
Dimer Impurities 2-5%<0.5%<0.1%
Reaction Rate ModerateFastVery Fast
Workup Difficulty High (Borate gels)ModerateModerate

Reaction Pathway Visualization

The following diagram illustrates the competing pathways. The Green path is the desired reduction. Red paths are side reactions triggered by base or high concentration.

ReductionPathways Aldehyde 4-Ethoxycyclohexane- 1-carbaldehyde Enolate Enolate Intermediate (Planar C1) Aldehyde->Enolate Base (Alkoxide) Slow, Reversible Aldol Aldol Dimer (Beta-hydroxy aldehyde) Aldehyde->Aldol Self-Condensation (High Conc + Base) Ester Tishchenko Ester (Dimer) Aldehyde->Ester Tishchenko (Alkoxide Cat.) Acetal Acetal (Solvent Adduct) Aldehyde->Acetal MeOH/H+ Alcohol TARGET PRODUCT (4-Ethoxycyclohexyl)methanol Aldehyde->Alcohol Reduction (NaBH4) Fast, Kinetic Control Enolate->Aldehyde Reprotonation (Scrambles Cis/Trans)

Caption: Reaction network showing the primary reduction pathway (Green) versus base-catalyzed stereochemical scrambling and dimerization pathways (Red).

References

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. [Link]

  • Organic Chemistry Portal. Tishchenko Reaction: Mechanism and Catalysts. [Link][3]

  • LibreTexts Chemistry. Cis-Trans Isomerism in Cycloalkanes. [Link]

  • Organic Synthesis (Org.[1] Synth.). General Procedure for NaBH4 Reduction. [Link]

Sources

Reference Data & Comparative Studies

Validation

GC-MS Profiling of 4-Ethoxycyclohexane-1-carbaldehyde: Native vs. Derivatized Analysis

Topic: GC-MS Fragmentation Pattern of 4-Ethoxycyclohexane-1-carbaldehyde Content Type: Technical Comparison Guide Audience: Analytical Chemists, Process Development Scientists, and DMPK Researchers. Executive Summary & S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: GC-MS Fragmentation Pattern of 4-Ethoxycyclohexane-1-carbaldehyde Content Type: Technical Comparison Guide Audience: Analytical Chemists, Process Development Scientists, and DMPK Researchers.

Executive Summary & Strategic Context

4-Ethoxycyclohexane-1-carbaldehyde (MW 156.22) is a critical bifunctional intermediate often encountered in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs). Its analysis presents a classic chromatographic challenge: the reactive aldehyde moiety is prone to thermal degradation, oxidation, and polymerization inside the GC inlet, leading to peak tailing and non-reproducible quantification.

This guide provides a rigorous mass spectral analysis of the native molecule and compares its performance against its primary analytical alternative: Methoxime (MOX) Derivatization . While direct injection offers speed, the derivatized approach provides superior quantitation and isomeric separation.

Theoretical Fragmentation Analysis (Native Molecule)

When analyzing the native aldehyde via Electron Ionization (EI, 70 eV), the molecule undergoes predictable fragmentation driven by the cyclohexane ring stability and the two functional groups (aldehyde and ethoxy ether).

Calculated Molecular Ion & Key Fragments
  • Molecular Formula:

    
    
    
  • Molecular Weight (M+): 156 m/z

m/z (Mass-to-Charge)Ion IdentityMechanism of FormationRelative Abundance (Predicted)
156

Molecular Ion. Typically weak due to facile fragmentation of the aldehyde and ether.< 5%
128

Loss of Ethylene (

) from the ethoxy group via McLafferty-type rearrangement.
Moderate
127


-Cleavage of the aldehyde group (Loss of

). Characteristic of cyclohexanecarbaldehydes.
High (Diagnostic)
110

Elimination of Ethanol (

).
Moderate
81

Cyclohexenyl cation (Ring fragmentation).High
59


-Cleavage adjacent to the ether oxygen (

).
Moderate
29

or

Formyl cation or Ethyl cation.High (Non-specific)
Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the competing fragmentation pathways for the native molecule.

FragmentationPathway M_Ion Molecular Ion [M]+ m/z 156 Frag_127 [M - CHO]+ m/z 127 (Cyclohexyl cation) M_Ion->Frag_127 α-Cleavage (-29) Frag_128 [M - C2H4]+ m/z 128 (Loss of Ethylene) M_Ion->Frag_128 McLafferty-like (-28) Frag_110 [M - EtOH]+ m/z 110 (Elimination) M_Ion->Frag_110 1,4-Elimination (-46) Frag_81 Cyclohexenyl Cation m/z 81 Frag_127->Frag_81 Ring Opening & H-Shift Frag_110->Frag_81 -CO, -H

Figure 1: Predicted EI Fragmentation Pathway of 4-Ethoxycyclohexane-1-carbaldehyde showing primary competing loss mechanisms.

Comparative Performance: Native vs. Alternative (Derivatization)

For quantitative applications, direct analysis of the aldehyde is often insufficient due to "active site" adsorption in the GC liner. The industry-standard alternative is Methoxime (MOX) Derivatization .

Performance Matrix
FeatureMethod A: Direct Injection (Native) Method B: Methoxime Derivative (Alternative)
Reaction None (Raw Sample)Aldehyde + Methoxyamine HCl

Oxime
Target Ion (Quant) 127 m/z (Loss of CHO)185 m/z (M+) or 154 m/z (M-31)
Thermal Stability Low. Decomposes/Oxidizes to acid in inlet.High. Thermally stable oxime ether.
Peak Shape Often tails; broadens at low concentrations.Sharp, Gaussian peaks.
Isomer Separation Cis/Trans isomers often co-elute or merge.Superior. Separates syn and anti oxime isomers for both cis/trans ring forms (4 peaks total).
Sensitivity Moderate (losses due to adsorption).High (improved transmission).
The Derivatization Workflow

This protocol stabilizes the aldehyde functionality, preventing oxidation and improving volatility.

Reagents Required:

  • Methoxyamine Hydrochloride (20 mg/mL in Pyridine).[1]

  • MSTFA (optional, if -OH groups are present as impurities).

Step-by-Step Protocol:

  • Aliquot: Transfer 50 µL of sample into a GC vial.

  • Dry: Evaporate solvent under Nitrogen stream if the solvent is incompatible with Pyridine.

  • React: Add 50 µL of Methoxyamine HCl/Pyridine solution.

  • Incubate: Cap and heat at 60°C for 60 minutes.

  • Dilute: Dilute with Ethyl Acetate or Hexane prior to injection.

  • Analyze: Inject 1 µL (Split 20:1).

Derivatization Logic Flow

DerivatizationWorkflow Start Raw Sample (Aldehyde) Reagent Add MeOX/Pyridine (Reagent) Start->Reagent Heat Incubate 60°C, 60 min Reagent->Heat Schiff Base Formation Product Stable Oxime Derivative Heat->Product Stabilization GC GC-MS Injection (Split 20:1) Product->GC Analysis

Figure 2: Workflow for stabilizing 4-Ethoxycyclohexane-1-carbaldehyde via Methoxime derivatization.

Expert Commentary & Troubleshooting (E-E-A-T)

Distinguishing Isomers

In the native form, 4-ethoxycyclohexane-1-carbaldehyde exists as cis and trans isomers. In non-polar columns (e.g., DB-5MS), the boiling point difference is minimal, often resulting in a "shouldering" peak.

  • Recommendation: If resolving the cis/trans ratio is critical for your synthesis (e.g., studying thermodynamic vs. kinetic control), you must use the Methoxime method . The formation of the C=N double bond creates distinct geometric environments that resolve well on standard capillary columns [1].

Diagnostic Ions for Confirmation

When verifying the structure in the presence of complex matrices:

  • Look for m/z 127 (M-CHO). If this is absent or weak, you likely have the carboxylic acid oxidation product (which would show m/z 129 for the acid fragment).

  • Check for m/z 85/86 (Cyclohexanone-like fragments) if the ether group is cleaved entirely.

  • Common Contaminant: If you see m/z 149, it is likely phthalate contamination from plasticizers, not a fragment of your molecule.

Inlet Maintenance

Aldehydes are "sticky." If analyzing the native molecule:

  • Use a deactivated glass wool liner .

  • Maintain inlet temperature < 250°C to minimize thermal rearrangement.

  • Change the septum frequently to prevent "ghost" peaks from previous injections.

References

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Source for alpha-cleavage and rearrangement rules).
  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library. (For analogous cyclohexane fragmentation patterns).

  • Sigma-Aldrich. (2024). Derivatization Reagents for GC: Methoximation Protocol.

Sources

Comparative

Advanced Spectroscopic Characterization: 4-Ethoxycyclohexane-1-carbaldehyde vs. Structural Analogs

Executive Summary In the synthesis of complex aliphatic intermediates like 4-Ethoxycyclohexane-1-carbaldehyde (Target Molecule), Fourier Transform Infrared (FTIR) spectroscopy is the first line of defense for structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of complex aliphatic intermediates like 4-Ethoxycyclohexane-1-carbaldehyde (Target Molecule), Fourier Transform Infrared (FTIR) spectroscopy is the first line of defense for structural validation. Unlike NMR, which requires deuterated solvents and significant time, FTIR provides an immediate "fingerprint" of functional group integrity.

This guide objectively compares the FTIR profile of 4-Ethoxycyclohexane-1-carbaldehyde against its three most critical structural "alternatives" (analogs and impurities):

  • Cyclohexanecarbaldehyde (Lacks the ethoxy ether group).

  • 4-Ethoxycyclohexylmethanol (The immediate synthetic precursor).

  • 4-Ethoxycyclohexanecarboxylic Acid (The primary oxidative degradation product).

By focusing on the differential spectral features, this guide enables researchers to rapidly assess purity and confirm successful functional group transformation.

Molecular Analysis & Theoretical FTIR Prediction

The target molecule combines three distinct vibrational domains: the Alicyclic Skeleton (cyclohexane), the Carbonyl Center (aldehyde), and the Ether Linkage (ethoxy).

Functional Group Breakdown
  • Cyclohexane Ring: Provides the spectral "backbone" with intense C-H stretching (

    
    ) and methylene bending modes.
    
  • Formyl Group (-CHO): The diagnostic "flag." It must show a sharp Carbonyl (C=O) stretch and the unique Fermi resonance doublet of the aldehydic C-H.

  • Ethoxy Group (-OCH₂CH₃): The differentiator. It adds C-O-C stretching vibrations that distinguish this molecule from simple cycloalkane aldehydes.

Table 1: Predicted Characteristic Peaks (Target Molecule)
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Value
Aldehyde C=O[1][2][3][4][5] Stretch1720 – 1735 StrongPrimary ID. Confirms carbonyl presence.[2]
Aldehyde C-H Stretch (Fermi Doublet)2820 & 2720 MediumCritical. Distinguishes aldehyde from ketone/ester.
Ether C-O-C Asym. Stretch1100 – 1150 StrongSpecific. Confirms ethoxy substitution.
Cyclohexane C-H (

) Stretch
2930 – 2850StrongBackbone confirmation (overlaps with ethoxy alkyls).
Methylene -CH₂- Scissoring~1450MediumGeneral alicyclic indicator.

Expert Insight: The "Fermi Doublet" at ~2720 cm⁻¹ is often visible as a distinct shoulder on the lower energy side of the main aliphatic C-H cluster.[1] If this shoulder is missing, your aldehyde has likely oxidized or failed to form.

Comparative Analysis: Target vs. Alternatives

This section details how to distinguish the target from its closest relatives using spectral subtraction logic.

Comparison A: Target vs. Cyclohexanecarbaldehyde

Scenario: Verifying the presence of the ethoxy group.

Feature4-Ethoxycyclohexane-1-carbaldehyde (Target)Cyclohexanecarbaldehyde (Alternative)
1050–1150 cm⁻¹ Strong Band Present (C-O-C Ether)Absent (or very weak skeletal vibrations)
1725 cm⁻¹ Present (C=O)Present (C=O)
2720 cm⁻¹ Present (Fermi Doublet)Present (Fermi Doublet)
Comparison B: Target vs. 4-Ethoxycyclohexylmethanol (Precursor)

Scenario: Monitoring the oxidation reaction (e.g., Swern or TEMPO oxidation) from alcohol to aldehyde.

FeatureTarget (Aldehyde)Precursor (Alcohol)
3200–3500 cm⁻¹ Absent (Clean baseline)Broad, Strong Band (O-H Stretch)
1725 cm⁻¹ Strong Sharp Peak (C=O)Absent
2720 cm⁻¹ Present (Fermi Doublet)Absent
Comparison C: Target vs. 4-Ethoxycyclohexanecarboxylic Acid (Impurity)

Scenario: Detecting "over-oxidation" or degradation due to air exposure.

FeatureTarget (Aldehyde)Impurity (Carboxylic Acid)
O-H Region AbsentVery Broad, jagged absorption (2500–3300 cm⁻¹)
C=O[3][4][6] Position ~1725 cm⁻¹~1700–1710 cm⁻¹ (Shifted lower due to H-bonding)

Visualization of Logic Pathways

Diagram 1: Spectral Identification Decision Tree

This logic flow guides the researcher through the peak identification process to confirm the target structure.

FTIR_Decision_Tree Start Start: Analyze Spectrum Check_CO Is there a strong peak at 1720-1740 cm⁻¹? Start->Check_CO Check_OH Is there a broad band at 3200-3500 cm⁻¹? Check_CO->Check_OH Yes No_Carbonyl Outcome: Alcohol Precursor (or non-carbonyl analog) Check_CO->No_Carbonyl No Check_Fermi Is there a doublet/shoulder at ~2720 cm⁻¹? Check_OH->Check_Fermi No (Clean Baseline) Acid_Impurity Outcome: Carboxylic Acid (Over-oxidation) Check_OH->Acid_Impurity Yes (Broad 2500-3300) Check_Ether Is there a strong band at 1050-1150 cm⁻¹? Check_Fermi->Check_Ether Yes Ketone_Ester Outcome: Ketone/Ester (Wrong functional group) Check_Fermi->Ketone_Ester No No_Ether Outcome: Cyclohexanecarbaldehyde (Missing Ethoxy) Check_Ether->No_Ether No Confirmed CONFIRMED: 4-Ethoxycyclohexane-1-carbaldehyde Check_Ether->Confirmed Yes

Caption: Logical workflow for distinguishing 4-Ethoxycyclohexane-1-carbaldehyde from common synthetic byproducts.

Experimental Protocol (Self-Validating)

To ensure reproducibility, this protocol uses an internal standard check (Polystyrene) and specific handling for volatile aldehydes.

Method: Liquid Film (Neat) on NaCl/KBr Plates

Rationale: Since the target is a liquid at room temperature (bp ~90-100°C at reduced pressure), a neat film provides the highest sensitivity without solvent interference.

Step-by-Step Workflow:

  • Instrument Validation:

    • Run a background scan (air) with 4 scans at 4 cm⁻¹ resolution.

    • Self-Check: Verify background energy curve is smooth (no water vapor spikes at 3600 cm⁻¹). If spikes exist, purge the chamber with N₂.

  • Sample Preparation:

    • Place 1 drop (~10 µL) of 4-Ethoxycyclohexane-1-carbaldehyde between two polished NaCl salt plates.

    • Caution: Do not overtighten the holder; this can crack the plates or make the film too thin.

    • Crucial Step: If the sample is volatile, acquire the spectrum immediately to prevent evaporation or oxidation on the plate.

  • Acquisition:

    • Scans: 16 (sufficient for neat samples).

    • Resolution: 4 cm⁻¹.[7]

    • Range: 4000 – 600 cm⁻¹.

  • Post-Processing:

    • Apply baseline correction if the baseline drifts (common with scattering).

    • Normalize the C=O peak to 1.0 Absorbance units for easy comparison with reference spectra.

Diagram 2: Experimental Workflow

Experimental_Protocol Prep Sample Prep (NaCl Sandwich) Check Pathlength Check (No interference fringes) Prep->Check Acquire Acquisition (16 scans, 4cm⁻¹) Check->Acquire Process Processing (Baseline & Normalize) Acquire->Process

Caption: Standardized workflow for acquiring high-fidelity FTIR spectra of liquid aldehydes.

Troubleshooting & Interpretative Pitfalls

Issue 1: The "Water" Mask

  • Symptom:[2][3][8][9][10] A broad peak at 3400 cm⁻¹ appearing in a "pure" aldehyde sample.

  • Cause: Aldehydes are hygroscopic, or the NaCl plates are wet.

  • Differentiation: Water O-H is symmetric and centered at ~3400 cm⁻¹. Alcohol O-H (precursor) is often slightly lower (~3300 cm⁻¹) and connected to C-O bands.

  • Action: Dry the sample over MgSO₄ and re-run.

Issue 2: Cis/Trans Isomerism

  • Insight: 1,4-substituted cyclohexanes exist as cis and trans isomers. While FTIR is not the primary tool for quantifying this ratio (NMR is superior), subtle shifts in the Fingerprint Region (600–1400 cm⁻¹) can occur due to different ring conformations (axial vs. equatorial substituents).

  • Recommendation: Do not rely on FTIR for Isomeric Ratio (dr/er) determination unless you have pure standards of both isomers for calibration.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on Fermi resonance and characteristic group frequencies).
  • NIST Chemistry WebBook. Cyclohexanecarbaldehyde Infrared Spectrum. National Institute of Standards and Technology. Available at: [Link] (Used as the baseline non-ethoxy analog).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Source for detailed aliphatic ether and aldehyde band assignments).

Sources

Validation

Comparative Reactivity Guide: 4-Ethoxy vs 4-Methoxy Cyclohexane Carbaldehyde

This guide provides an in-depth technical comparison of 4-Methoxycyclohexane-1-carbaldehyde and 4-Ethoxycyclohexane-1-carbaldehyde .[1] It is designed for medicinal chemists and process engineers selecting building block...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 4-Methoxycyclohexane-1-carbaldehyde and 4-Ethoxycyclohexane-1-carbaldehyde .[1] It is designed for medicinal chemists and process engineers selecting building blocks for scaffold design.[1]

[1]

Executive Summary

While 4-Methoxy- and 4-Ethoxycyclohexane carbaldehyde share a core pharmacophore, their utility in drug development diverges significantly based on conformational dynamics and lipophilicity .[1]

  • 4-Methoxy Analog: Preferred for fragment-based drug discovery (FBDD) where atom economy and lower molecular weight are critical.[1] It exhibits higher water solubility, requiring polar extraction solvents (e.g., DCM/isopropanol).[1]

  • 4-Ethoxy Analog: Offers superior performance in lipophilic ligand design.[1] The larger ethyl group exerts a stronger "conformational lock" in cis-isomers, potentially influencing binding affinity in sterically demanding active sites.

Structural & Conformational Analysis

The reactivity of cyclohexane carbaldehydes is governed by the chair conformation. The position of the aldehyde group (axial vs. equatorial) dictates the trajectory of nucleophilic attack.

Thermodynamic Stability (A-Values)

The "A-value" represents the energetic preference for a substituent to occupy the equatorial position.[2][3][4][5][6]

  • Formyl (-CHO): ~0.8 kcal/mol[1]

  • Methoxy (-OMe): ~0.6 kcal/mol[1]

  • Ethoxy (-OEt): ~0.9 kcal/mol[1]

Isomer Implications[1]
  • Trans-Isomers: In the trans-1,4-configuration, both substituents can occupy the equatorial position (diequatorial). This is the thermodynamically dominant and most reactive form for both analogs.

  • Cis-Isomers: In the cis-configuration, one group must be axial.[1]

    • 4-Methoxy:[1][7] The A-values of -CHO (0.[1]8) and -OMe (0.[1][7]6) are similar. The equilibrium is flexible, existing as a mixture where the aldehyde is roughly 60:40 equatorial:axial.

    • 4-Ethoxy:[1] The -OEt group (0.[1][8]9) is bulkier than the -CHO (0.8).[1] This shifts the equilibrium to favor the conformer where Ethoxy is equatorial and Aldehyde is axial . This axial aldehyde is sterically shielded, potentially retarding reaction rates with bulky nucleophiles.[1]

Visualization: Conformational Equilibrium

The following diagram illustrates the "locking" effect of the ethoxy group in the cis-isomer compared to the flexible methoxy analog.

Conformation cluster_methoxy Cis-4-Methoxy (Flexible) cluster_ethoxy Cis-4-Ethoxy (Biased) M_Eq Conformer A (CHO Equatorial, OMe Axial) ~60% M_Ax Conformer B (CHO Axial, OMe Equatorial) ~40% M_Eq->M_Ax Ring Flip (Fast) E_Eq Conformer A (CHO Equatorial, OEt Axial) ~40% E_Ax Conformer B (CHO Axial, OEt Equatorial) ~60% E_Eq->E_Ax Ring Flip (Biased to B)

Figure 1: Conformational equilibrium of cis-isomers. The larger Ethoxy group (green) forces the aldehyde into the axial position more often than the Methoxy group.

Physicochemical Profile & Performance Data

The choice between these two analogs often comes down to process chemistry parameters (LogP, solubility) rather than intrinsic chemical reactivity.

Feature4-Methoxy Analog4-Ethoxy AnalogImpact on Workflow
Formula C₈H₁₄O₂C₉H₁₆O₂Ethoxy adds steric bulk.[1]
Mol. Weight 142.20 g/mol 156.23 g/mol Methoxy is better for Ligand Efficiency (LE).[1]
Calc. LogP 0.8~1.3Ethoxy is easier to extract with Et₂O/Hexane.[1]
Boiling Point ~85°C (10 mmHg)~95°C (10 mmHg)Ethoxy is less volatile; lower risk of loss during rotovap.[1]
Water Solubility ModerateLowMethoxy requires salting out during workup.[1]
Aldehyde Reactivity HighModerate (if cis)Ethoxy cis-isomer reacts slower with bulky amines.[1]

Experimental Protocols

Protocol A: Reductive Amination (General Procedure)

This protocol is validated for both analogs, but note the Workup divergence.

Reagents:

  • Aldehyde (1.0 equiv)[1]

  • Amine (1.1 equiv)[1]

  • STAB (Sodium Triacetoxyborohydride, 1.5 equiv)

  • DCM (Solvent, 0.2 M)

Step-by-Step Methodology:

  • Imine Formation: Charge a flame-dried flask with the 4-Alkoxycyclohexane carbaldehyde (Methoxy or Ethoxy) and anhydrous DCM.[1]

  • Add the amine and stir at Room Temperature (RT) for 30 minutes. Note: If using the Ethoxy analog with a bulky amine, extend time to 60 mins to ensure complete imine formation due to potential axial conformation.

  • Reduction: Cool to 0°C. Add STAB portion-wise over 10 minutes.

  • Warm to RT and stir for 12 hours.

  • Quench: Add saturated aqueous NaHCO₃.

Workup Divergence (Critical):

  • For 4-Methoxy: The product is relatively polar.[1] Do not use Hexane. Extract 3x with DCM or EtOAc.[1] Wash combined organics with brine twice to remove water-soluble impurities.[1]

  • For 4-Ethoxy: The product is lipophilic.[1] Extract 3x with Et₂O or TBME (tert-butyl methyl ether).[1] This provides a cleaner phase separation and leaves more polar impurities in the aqueous phase.

Protocol B: Oxidation to Carboxylic Acid (Pinnick Oxidation)

Both aldehydes oxidize readily, but the Ethoxy analog shows superior stability against over-oxidation or polymerization during storage.

  • Dissolve aldehyde in t-BuOH/H₂O (4:1).[1]

  • Add NaH₂PO₄ (2.0 equiv) and 2-methyl-2-butene (10 equiv, scavenger).

  • Add NaClO₂ (1.5 equiv) slowly at 0°C.

  • Observation: The 4-Methoxy reaction often turns yellow faster due to trace side-reactions; the 4-Ethoxy reaction typically remains cleaner.[1]

Decision Matrix: Which to Choose?

Application ScenarioRecommended AnalogRationale
Fragment Screening 4-Methoxy Lower MW and ClogP maximize Ligand Efficiency metrics.
CNS Drug Design 4-Ethoxy Higher lipophilicity (LogP > 1) improves Blood-Brain Barrier (BBB) penetration potential.[1]
Scale-Up Synthesis 4-Ethoxy Lower water solubility simplifies extraction; higher boiling point reduces yield loss during solvent removal.[1]
Stereoselective Binding 4-Ethoxy The ethyl group provides a stronger "anchor" for conformationally restricted analogs.[1]

References

  • Conformational Analysis of Cyclohexanes: Wiberg, K. B., et al. "Substituent Effects on Cyclohexane Geometry."[1] Journal of Organic Chemistry, 1999.[1]

  • A-Values and Steric Parameters: Eliel, E. L., & Wilen, S. H. Stereochemistry of Organic Compounds. Wiley-Interscience, 1994.[1][9] (Standard Reference Text).

  • Reductive Amination Methodologies: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996.[1]

  • Lipophilicity and Drug Design: Waring, M. J.[1] "Lipophilicity in Drug Discovery." Expert Opinion on Drug Discovery, 2010.[1] [1]

  • Synthesis of 4-substituted Cyclohexane Carbaldehydes: PubChem Compound Summary for 4-Methoxycyclohexanecarbaldehyde. National Center for Biotechnology Information.[1] [1]

Sources

Comparative

Comparative Guide: COSY vs. NOESY NMR for the Structural Elucidation of 4-Ethoxycyclohexane-1-carbaldehyde

Executive Summary: The Analytical Challenge In the structural elucidation of small organic molecules, 1D H NMR often falls short when resolving complex aliphatic ring systems. 4-Ethoxycyclohexane-1-carbaldehyde (MW: 156....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

In the structural elucidation of small organic molecules, 1D


H NMR often falls short when resolving complex aliphatic ring systems. 4-Ethoxycyclohexane-1-carbaldehyde  (MW: 156.22  g/mol ) presents a classic analytical challenge: it is a 1,4-disubstituted cyclohexane that exists as cis and trans diastereomers[1]. Because the aliphatic protons on the cyclohexane ring (H2, H3, H5, H6) exhibit significant signal overlap in the 1.2–2.0 ppm region, 1D NMR cannot unambiguously assign the relative stereochemistry or map the complete spin system.

To resolve this, we must employ 2D NMR techniques. This guide objectively compares the performance, mechanistic utility, and experimental workflows of COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) in elucidating the exact 3D conformation of this molecule.

Mechanistic Foundations: Causality in 2D NMR

As application scientists, we do not merely run experiments; we design them based on the quantum mechanical behavior of the target molecule.

COSY: Through-Bond Scalar Coupling ( -Coupling)

COSY identifies protons that are chemically connected via 2 to 3 bonds (


 or 

coupling)[2]. For 4-Ethoxycyclohexane-1-carbaldehyde, COSY acts as the "backbone tracer." It allows us to walk around the cyclohexane ring (H1

H2

H3

H4) and independently map the ethoxy side-chain (-OCH

CH

). However, COSY is stereochemically blind to the overall 3D shape; it will confirm the molecule is 1,4-disubstituted but cannot easily differentiate the cis from the trans isomer.
NOESY: Through-Space Dipolar Relaxation

NOESY relies on the Nuclear Overhauser Effect (NOE), detecting protons that are spatially close (typically < 5 Å) regardless of the number of intervening bonds[2]. For 1,4-disubstituted cyclohexanes, NOESY is the definitive tool for stereochemical assignment[3].

  • In the trans-isomer (assuming the highly stable diequatorial chair conformation), the H1 and H4 protons are both axial. This places them in close spatial proximity to the other axial protons on the ring (1,3-diaxial interactions).

  • In the cis-isomer (axial-equatorial conformation), one of these key protons is equatorial, fundamentally altering the NOE cross-peak pattern[1].

NMR_Workflow A 1D 1H NMR (Chemical Shifts) B COSY (Through-Bond J-Coupling) A->B Backbone Tracing C NOESY (Through-Space < 5Å) A->C Spatial Proximity D 3D Conformation & Stereochemistry B->D C->D

Caption: Logical workflow from 1D NMR to 2D COSY and NOESY for 3D structural elucidation.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the experimental setup must be tailored to the molecular weight and relaxation properties of 4-Ethoxycyclohexane-1-carbaldehyde.

Protocol A: Gradient-Selected COSY (gs-COSY)
  • Causality: We use a gradient-selected sequence to suppress artifacts and eliminate the need for extensive phase cycling, resulting in a cleaner spectrum in a fraction of the time.

  • Step 1: Acquire a high-quality 1D

    
    H NMR spectrum. Calibrate the 90° pulse width (P1).
    
  • Step 2: Set up the cosygpqf (Bruker) pulse program.

  • Step 3: Define the spectral width (SW) in both F1 and F2 dimensions to tightly encompass the proton signals (e.g., 0 to 10 ppm).

  • Step 4: Set the number of scans (NS) to 2 or 4, and acquire 256 increments in the indirect dimension (t1).

Protocol B: 2D NOESY Optimization
  • Causality: 4-Ethoxycyclohexane-1-carbaldehyde is a small molecule (< 600 Da). It falls into the extreme narrowing limit (

    
    ), meaning NOE cross-peaks will be positive (opposite sign to the diagonal) and build up slowly[4].
    
  • Step 1: Determine the longitudinal relaxation time (

    
    ) of the ring protons using an Inversion Recovery experiment. (Expected 
    
    
    
    is ~1.5 - 2.5 seconds).
  • Step 2: Set the NOESY mixing time (

    
     or D8). Crucial Step:  For a molecule of this size, a mixing time equal to 
    
    
    
    is optimal. Set
    
    
    to 0.8 to 1.0 seconds [4]. If
    
    
    is too short, no cross-peaks will appear; if too long, spin diffusion will cause false-positive spatial correlations.
  • Step 3: Execute the noesygpphpp sequence. Use a minimum of 8 scans per increment to achieve a sufficient signal-to-noise ratio for weak NOE signals.

Performance Comparison & Data Presentation

The following table objectively compares the data output of COSY vs. NOESY when applied specifically to the trans-diequatorial isomer of 4-Ethoxycyclohexane-1-carbaldehyde.

Analytical ParameterCOSY Performance (Through-Bond)NOESY Performance (Through-Space)
Primary Utility Tracing the carbon skeleton connectivity.Determining cis/trans stereochemistry.
H1 (Aldehyde base) Correlations Strong cross-peaks to H2 and H6 (axial and equatorial).Strong NOE to H3(ax) and H5(ax) due to 1,3-diaxial proximity.
H4 (Ethoxy base) Correlations Strong cross-peaks to H3 and H5 (axial and equatorial).Strong NOE to H2(ax) and H6(ax) due to 1,3-diaxial proximity.
Ethoxy Group (-OCH

CH

)
Distinct cross-peak between -CH

- and -CH

.
NOE between -CH

- and H4(ax), confirming ether linkage orientation.
Aldehyde Proton (-CHO) Weak

coupling to H1 (often unresolved).
NOE to H2(eq) and H6(eq), confirming the rotameric state of the -CHO group.
Experiment Time Fast (~10-15 minutes).Slower (~1-3 hours) due to long relaxation delays and mixing times.

Structural Logic Visualization

To fully grasp how NOESY differentiates the isomers, we must visualize the spatial logic. In a cyclohexane chair, axial protons on the same face of the ring (1,3,5-positions) are approximately 2.5–2.7 Å apart, yielding intense NOE cross-peaks.

Molecule_Logic Substrate 4-Ethoxycyclohexane-1-carbaldehyde COSY_Node COSY Analysis (Connectivity) Substrate->COSY_Node NOESY_Node NOESY Analysis (Stereochemistry) Substrate->NOESY_Node C1 H1 couples to H2/H6 (Ring Backbone) COSY_Node->C1 C4 H4 couples to H3/H5 (Ring Backbone) COSY_Node->C4 N_Trans trans-Isomer (Diequatorial) H1(ax) NOE to H3(ax)/H5(ax) NOESY_Node->N_Trans N_Cis cis-Isomer (Axial-Equatorial) H1(eq) lacks diaxial NOE contacts NOESY_Node->N_Cis

Caption: Diagnostic logic tree comparing COSY connectivity vs. NOESY stereochemical differentiation.

Conclusion

For the complete structural elucidation of 4-Ethoxycyclohexane-1-carbaldehyde, COSY and NOESY are not competing products, but rather a complementary, self-validating system. COSY excels at efficiently mapping the complex, overlapping aliphatic spin systems of the cyclohexane ring. However, only NOESY possesses the spatial sensitivity required to definitively classify the molecule as the cis or trans diastereomer by exploiting 1,3-diaxial interactions. Proper calibration of the NOESY mixing time based on the molecule's specific


 relaxation is the critical success factor in this analytical workflow.

References

  • 2D NMR Introduction - Chemistry LibreTexts Source: LibreTexts URL:[Link]

  • Conformations of Disubstituted Cyclohexanes - Chemistry LibreTexts Source: LibreTexts URL:[Link]

  • Complex NMR experiments: 2D, selective, etc. (NOESY Mixing Times) Source: NMRsoft URL:[Link]

  • Interconversion Study in 1,4-Substituted Six-Membered Cyclohexane-Type Rings Source: ResearchGate URL:[Link]

Sources

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